B1580355 D-ALANINE, N-ACETYL (15N)

D-ALANINE, N-ACETYL (15N)

Cat. No.: B1580355
M. Wt: NA
Attention: For research use only. Not for human or veterinary use.
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Description

D-ALANINE, N-ACETYL (15N) is a useful research compound. Molecular weight is NA. The purity is usually 95%.
BenchChem offers high-quality D-ALANINE, N-ACETYL (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-ALANINE, N-ACETYL (15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

NA

Origin of Product

United States

Foundational & Exploratory

N-Acetyl-D-alanine-15N: Chemical Properties, Synthesis, and NMR Applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Biology & Metabolomics

Abstract

N-Acetyl-D-alanine-15N is a stable isotope-labeled derivative of the D-amino acid alanine, specifically modified at the


-nitrogen position with the heavy isotope 

N and acetylated at the N-terminus.[1] This compound serves as a critical probe in solid-state Nuclear Magnetic Resonance (ssNMR) for elucidating the architecture of bacterial cell walls (peptidoglycan) and the mechanism of action of glycopeptide antibiotics like Vancomycin. This guide details its physicochemical properties, spectroscopic signatures, and experimental utility in drug development.

Chemical Identity & Nomenclature

Unlike common reagents, N-Acetyl-D-alanine-15N is frequently a custom-synthesized or special-order compound. Consequently, it often lacks a unique, widely indexed CAS number in public registries. Researchers must rely on the CAS numbers of its unlabeled parent and isotopic precursor for procurement and regulatory documentation.

Core Identifiers
PropertyDataNotes
Compound Name N-Acetyl-D-alanine-15N
Unlabeled Parent CAS 19436-52-3 Refer to this for general safety/handling.[2]
Precursor CAS 338-69-2 (Unlabeled D-Ala)25713-23-9 (L-Ala-15N generic)Note: D-Ala-15N is often sold by catalog #D-Alanine-15N is the starting material.
Molecular Formula

Molecular Weight ~132.12 g/mol +1 Da shift due to

N (approx).
Stereochemistry D-isomer (R-configuration)Critical for bacterial cell wall mimicry.
Chemical Structure & Isotopic Labeling

The


N label is located at the amide nitrogen. This position is chemically distinct from the free amine of D-alanine due to the acetylation, which significantly alters its magnetic resonance properties.

ChemicalStructure cluster_properties Key Features Acetyl Acetyl Group (CH3-CO-) Nitrogen 15N Atom (Spin 1/2, Label) Acetyl->Nitrogen Amide Bond Backbone D-Alanine Backbone (-CH(CH3)-COOH) Nitrogen->Backbone Alpha Carbon Link NMR Amide Shift (~120 ppm) Nitrogen->NMR Stereo D-Configuration (Bacterial Specificity) Backbone->Stereo

Figure 1: Structural connectivity of N-Acetyl-D-alanine-15N highlighting the isotopic label position.

Spectroscopic Properties (NMR)

The primary utility of this compound lies in its NMR visibility. The


N nucleus has a spin of 1/2 and low natural abundance (0.37%), making the enriched compound a sensitive probe with no background noise from natural isotopes.
Chemical Shift Data

The acetylation of the amine shifts the


N resonance significantly downfield (deshielded) compared to the free amine precursor.
NucleusChemical EnvironmentApprox.[1][3][4][5] Shift (ppm)Ref. Standard

N
Free Amine (Precursor)~20 - 40 ppmLiquid NH


N
Amide (N-Acetyl) 115 - 125 ppm Liquid NH


H
Amide Proton (NH)8.0 - 8.5 ppmTMS

Technical Insight: In solid-state NMR (ssNMR) of peptidoglycan, the chemical shift of this nitrogen is sensitive to hydrogen bonding. When bound to Vancomycin, the amide nitrogen of the D-Ala-D-Ala terminus (modeled by this compound) exhibits characteristic perturbations that allow researchers to map the binding interface.

Synthesis & Experimental Protocol

Since N-Acetyl-D-alanine-15N is often custom-made, the following protocol describes its synthesis from commercially available D-Alanine-15N.

Reagents Required[1][3]
  • Precursor: D-Alanine-15N (98%+ atom

    
    N).
    
  • Acylating Agent: Acetic Anhydride (

    
    ) or Acetyl Chloride.
    
  • Solvent: Glacial Acetic Acid or Water/NaOH (Schotten-Baumann conditions).

Synthesis Workflow (Schotten-Baumann Method)
  • Dissolution: Dissolve D-Alanine-15N in 2M NaOH (2 equivalents) at 0°C.

  • Acetylation: Dropwise addition of Acetic Anhydride (1.2 equivalents) over 30 minutes while maintaining pH > 10 using NaOH.

  • Acidification: Acidify the solution to pH 2.0 using concentrated HCl.

  • Extraction: Extract the product into Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    , filter, and evaporate. Recrystallize from water/ethanol if necessary.
    

SynthesisWorkflow Start D-Alanine-15N (Solid Precursor) Reaction Acetylation (Ac2O / NaOH, 0°C) Start->Reaction Dissolve Workup Acidification & Extraction (pH 2.0, EtOAc) Reaction->Workup Complete Rxn Product N-Acetyl-D-alanine-15N (Crystalline Solid) Workup->Product Isolate & Dry

Figure 2: Step-by-step synthesis pathway for N-Acetyl-D-alanine-15N.

Applications in Drug Development

Mechanism of Action: Vancomycin

N-Acetyl-D-alanine-15N mimics the C-terminal D-Ala-D-Ala residues of the bacterial peptidoglycan precursor (Lipid II). Vancomycin binds to this terminal dipeptide to inhibit cell wall synthesis.

  • Experiment: Rotational-Echo Double Resonance (REDOR) NMR.

  • Method: The

    
    N label on the D-alanine derivative allows measurement of the dipolar coupling (distance) between the antibiotic (often 
    
    
    
    C or
    
    
    F labeled) and the bacterial cell wall mimic.
  • Outcome: Precise Angstrom-level distance constraints that define the hydrogen bond network stabilizing the drug-target complex.

Metabolic Tracking

In bacterial growth media, D-Alanine-15N (the precursor) can be fed to bacteria (S. aureus, E. faecalis). The bacteria incorporate it into their cell walls. The N-acetylated signal observed in subsequent whole-cell NMR spectra confirms the processing of D-Ala into the peptidoglycan matrix (where it may exist as part of the NAM-peptide linkage).

References

  • Sigma-Aldrich. N-Acetyl-D-alanine (Unlabeled) Product Page. CAS 19436-52-3.[2] Link

  • Cambridge Isotope Laboratories. D-Alanine (15N, 98%) Product Page. Link

  • Kim, S. J., et al. (2008). Toward the characterization of peptidoglycan structure and protein-peptidoglycan interactions by solid-state NMR spectroscopy.[6] Journal of the American Chemical Society.[6] Link

  • PubChem. N-Acetyl-D-alanine Compound Summary. CID 132213. Link

  • Kern, T., et al. (2008). Solid-state NMR studies of protein dynamics: New approaches and applications to crystalline proteins and large molecular assemblies. (Contextual reference for ssNMR methods). Link

Sources

The Enigmatic Role of N-acetyl-D-alanine in Bacterial Peptidoglycan Architecture: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the nuanced and critical role of N-acetyl-D-alanine (N-Ac-D-Ala) in the biosynthesis of bacterial peptidoglycan (PG). Moving beyond the canonical understanding of cell wall structure, we will explore the biochemical pathways, regulatory mechanisms, and profound implications of N-Ac-D-Ala incorporation, particularly in the context of antibiotic resistance. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of microbiology, biochemistry, and infectious disease.

Part 1: The Foundation - Canonical Peptidoglycan Biosynthesis

Peptidoglycan is an essential polymer that forms the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. Its synthesis is a complex, multi-stage process that can be broadly divided into three phases: cytoplasmic synthesis of precursors, membrane-bound translocation and elongation, and periplasmic cross-linking.

The fundamental building block of peptidoglycan is a disaccharide-peptide monomer, consisting of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), with a pentapeptide stem attached to the NAM residue. In many bacteria, this pentapeptide is L-Ala-γ-D-Glu-L-Lys/m-DAP-D-Ala-D-Ala. The terminal D-Ala-D-Ala dipeptide is of paramount importance, serving as the substrate for the transpeptidase enzymes that catalyze the cross-linking of adjacent peptide stems, thereby forming the rigid peptidoglycan mesh.

The synthesis of the UDP-NAM-pentapeptide precursor in the cytoplasm is a critical stage, involving a series of enzymatic reactions catalyzed by the Mur ligases (MurA-F). The D-alanine residues are added sequentially by D-alanine-D-alanine ligase (Ddl), a key enzyme in this pathway.

Part 2: A Deviation from the Dogma - The Introduction of N-acetyl-D-alanine

While the L-Ala-γ-D-Glu-L-Lys/m-DAP-D-Ala-D-Ala pentapeptide is considered the standard, variations in the peptide stem composition are observed across different bacterial species and can be influenced by environmental conditions. One such modification that has garnered significant attention is the presence of N-acetyl-D-alanine.

The Biochemical Enigma of N-Ac-D-Ala Synthesis and Incorporation

The precise enzymatic pathway for the synthesis and incorporation of N-Ac-D-Ala into the peptidoglycan precursor is not universally conserved and remains an area of active investigation. However, evidence suggests a few potential routes:

  • Direct N-acetylation of D-alanine: A putative N-acetyltransferase could directly acetylate D-alanine, which is produced from L-alanine by alanine racemase. This N-Ac-D-Ala would then need to be incorporated into the pentapeptide.

  • Modification of the Pentapeptide Precursor: It is also plausible that the N-acetylation occurs after the formation of the UDP-NAM-pentapeptide, with an enzyme specifically modifying the terminal D-alanine residue.

The incorporation of N-Ac-D-Ala into the pentapeptide poses a challenge to the established substrate specificities of the Mur ligases. For instance, the MurF ligase, which adds the D-Ala-D-Ala dipeptide to the UDP-NAM-tripeptide, would need to recognize a precursor containing N-Ac-D-Ala. This suggests either a broader substrate specificity of the canonical enzymes under certain conditions or the presence of specialized enzymes in bacteria that utilize this modified amino acid.

Diagram 1: Hypothetical Pathways for N-Ac-D-Ala Incorporation

cluster_0 Canonical Pathway cluster_1 Hypothetical N-Ac-D-Ala Pathways L-Ala L-Ala D-Ala D-Ala L-Ala->D-Ala Alanine Racemase D-Ala-D-Ala D-Ala-D-Ala D-Ala->D-Ala-D-Ala Ddl N-Ac-D-Ala N-Ac-D-Ala D-Ala->N-Ac-D-Ala Putative N-acetyltransferase UDP-NAM-pentapeptide UDP-NAM-pentapeptide D-Ala-D-Ala->UDP-NAM-pentapeptide UDP-NAM-tripeptide UDP-NAM-tripeptide UDP-NAM-tripeptide->UDP-NAM-pentapeptide MurF Modified UDP-NAM-pentapeptide Modified UDP-NAM-pentapeptide UDP-NAM-pentapeptide->Modified UDP-NAM-pentapeptide Putative N-acetyltransferase Precursor Pool Precursor Pool N-Ac-D-Ala->Precursor Pool Precursor Pool->Modified UDP-NAM-pentapeptide Modified Ligase Activity?

Caption: Hypothetical routes for N-acetyl-D-alanine synthesis and entry into the peptidoglycan precursor pool.

The Impact of N-Ac-D-Ala on Peptidoglycan Structure and Function

The presence of an acetyl group on the terminal D-alanine residue has profound implications for the structure and properties of the peptidoglycan. The acetyl moiety adds steric bulk and alters the chemical properties of the peptide stem, which can:

  • Inhibit Transpeptidation: The modified pentapeptide may not be an optimal substrate for the penicillin-binding proteins (PBPs) that catalyze the transpeptidation reaction. This could lead to a less cross-linked and more fluid cell wall.

  • Modulate Autolysin Activity: Autolysins, enzymes that cleave peptidoglycan bonds to facilitate cell growth and division, may exhibit altered activity towards a cell wall containing N-Ac-D-Ala.

  • Elicit an Altered Host Immune Response: Peptidoglycan fragments are potent modulators of the host immune system. Modifications like N-acetylation of D-alanine could alter the recognition of these fragments by pattern recognition receptors such as Nod-like receptors.

Part 3: Clinical Significance - N-acetyl-D-alanine and Antibiotic Resistance

A critical area of research is the link between N-Ac-D-Ala and antibiotic resistance, particularly against glycopeptide antibiotics like vancomycin. Vancomycin exerts its bactericidal effect by binding to the terminal D-Ala-D-Ala moiety of the peptidoglycan precursor, thereby sterically hindering the transglycosylation and transpeptidation reactions.

In some vancomycin-resistant enterococci, the terminal D-alanine is replaced with D-lactate, which significantly reduces the binding affinity of vancomycin. The presence of N-Ac-D-Ala represents another potential mechanism of resistance. The acetyl group could sterically hinder the binding of vancomycin to its target, thereby conferring resistance.

Table 1: Summary of Peptidoglycan Precursor Termini and Vancomycin Affinity

Precursor TerminusVancomycin Binding AffinityImplication for Resistance
D-Ala-D-AlaHighSusceptible
D-Ala-D-LacVery LowHigh-level Resistance
D-Ala-N-Ac-D-AlaPotentially ReducedPutative Resistance Mechanism

Part 4: Experimental Methodologies for the Study of N-acetyl-D-alanine in Peptidoglycan

The investigation of N-Ac-D-Ala in peptidoglycan requires a combination of sophisticated analytical techniques. The following section outlines a general workflow for the isolation and analysis of bacterial cell walls.

Workflow for Peptidoglycan Analysis

Diagram 2: Experimental Workflow for Muropeptide Analysis

A Bacterial Culture BB BB A->BB B Cell Lysis (e.g., sonication, French press) C Crude Cell Wall Isolation (differential centrifugation) D Enzymatic Digestion (e.g., trypsin, DNase, RNase) C->D E Purified Peptidoglycan D->E F Muropeptide Generation (Muramidase digestion) E->F G RP-HPLC Separation F->G H Mass Spectrometry Analysis (e.g., MALDI-TOF, LC-MS/MS) G->H I Data Analysis and Structure Elucidation H->I BB->C

Caption: A generalized workflow for the isolation and analysis of peptidoglycan-derived muropeptides.

Detailed Protocol: Isolation of Purified Peptidoglycan

Objective: To isolate purified peptidoglycan from a bacterial culture for subsequent analysis.

Materials:

  • Bacterial cell paste

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DNase I and RNase A

  • Trypsin

  • SDS (Sodium dodecyl sulfate)

  • Ultrapure water

  • Centrifuge and appropriate rotors

Procedure:

  • Cell Lysis: Resuspend the bacterial cell paste in lysis buffer and lyse the cells using mechanical means (e.g., sonication, French press, bead beating).

  • Initial Centrifugation: Centrifuge the lysate at a low speed to remove unlysed cells.

  • Crude Cell Wall Pelletting: Centrifuge the supernatant at a high speed to pellet the crude cell wall fraction.

  • Nuclease Treatment: Resuspend the pellet in buffer containing DNase I and RNase A and incubate to digest nucleic acids.

  • Protease Treatment: Add trypsin to the suspension and incubate to digest proteins.

  • SDS Treatment: Add SDS to a final concentration of 1% and boil the sample to remove non-covalently bound proteins and lipids.

  • Washing: Repeatedly wash the peptidoglycan pellet with ultrapure water to remove SDS and other contaminants. Each wash should be followed by a high-speed centrifugation step.

  • Lyophilization: Lyophilize the final peptidoglycan pellet for storage or immediate use.

Detailed Protocol: Muropeptide Analysis by RP-HPLC and Mass Spectrometry

Objective: To digest purified peptidoglycan into its constituent muropeptides and analyze them by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

Materials:

  • Purified peptidoglycan

  • Muramidase (e.g., mutanolysin, cellosyl)

  • Digestion buffer (e.g., 20 mM sodium phosphate, pH 6.0)

  • RP-HPLC system with a C18 column

  • Mobile phases for HPLC (e.g., 0.1% trifluoroacetic acid in water and acetonitrile)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)

Procedure:

  • Muramidase Digestion: Resuspend the purified peptidoglycan in digestion buffer and add muramidase. Incubate until the suspension becomes clear, indicating complete digestion.

  • Reaction Quenching: Stop the reaction by boiling the sample or adding a chemical quenching agent.

  • Reduction of Muramic Acid: To prevent the formation of anomers, reduce the muramic acid residues with sodium borohydride.

  • RP-HPLC Separation: Inject the digested and reduced sample onto an RP-HPLC system equipped with a C18 column. Elute the muropeptides using a gradient of increasing organic solvent concentration.

  • UV Detection: Monitor the elution of muropeptides by UV absorbance at 206 nm.

  • Fraction Collection: Collect the fractions corresponding to the different muropeptide peaks.

  • Mass Spectrometry Analysis: Analyze the collected fractions or perform online LC-MS analysis to determine the mass of each muropeptide. The presence of N-Ac-D-Ala will result in a characteristic mass shift compared to the canonical muropeptides.

  • Tandem MS (MS/MS): For unambiguous identification, perform tandem mass spectrometry on the muropeptides of interest. The fragmentation pattern will confirm the presence and location of the N-Ac-D-Ala residue.

Part 5: Future Directions and Therapeutic Opportunities

The discovery of N-Ac-D-Ala in bacterial peptidoglycan opens up new avenues for research and drug development. A deeper understanding of the enzymes responsible for its synthesis and incorporation could lead to the development of novel antibiotics that target these specific pathways. Furthermore, the presence of N-Ac-D-Ala could serve as a biomarker for certain types of bacterial infections or antibiotic resistance.

Key research questions that remain to be answered include:

  • What are the specific N-acetyltransferases and ligases involved in the N-Ac-D-Ala pathway in different bacteria?

  • How is the expression of these enzymes regulated in response to environmental cues and antibiotic stress?

  • What is the full spectrum of bacterial species that utilize N-Ac-D-Ala in their cell walls?

  • Can small molecule inhibitors be developed to specifically target the enzymes of the N-Ac-D-Ala pathway?

The exploration of this fascinating modification to the bacterial cell wall underscores the remarkable adaptability of bacteria and highlights the need for continued research to stay ahead in the fight against antibiotic resistance.

References

Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan structure and architecture. FEMS Microbiology Reviews, 32(2), 149-167. [Link] Gaur, R., Grisel, S., Lecerf, M., & Arthur, M. (2014). Role of the N-acetyl-d-alanine carboxypeptidase DacF in peptidoglycan synthesis and β-lactam resistance of Enterococcus faecium. Antimicrobial agents and chemotherapy, 58(7), 3847-3855. [Link] Mainardi, J. L., Villet, R., Bugg, T. D., Mayer, C., & Arthur, M. (2008). The vancomycin resistance D-Ala-D-Ala dipeptidase VanX is a D-aminopeptidase. Journal of bacteriology, 190(15), 5347-5353. [Link] Glauner, B., Holtje, J. V., & Schwarz, U. (1988). The composition of the murein of Escherichia coli. The Journal of biological chemistry, 263(21), 10088-10095. [Link] Boneca, I. G. (2005). The role of peptidoglycan in pathogenesis. Current opinion in microbiology, 8(1), 46-53. [Link]

Metabolic pathway mapping using 15N labeled D-alanine precursors

Precision Metabolic Mapping of Bacterial Peptidoglycan: The N-D-Alanine Tracer Protocol

Executive Summary

This technical guide outlines a rigorous methodology for mapping metabolic flux within the bacterial cell wall biosynthetic pathway using



Part 1: Mechanistic Basis & Tracer Logic

The Target Pathway: Mur Ligases and D-Ala Incorporation

The specificity of this protocol relies on the unique biochemistry of the Mur pathway . In bacteria, L-alanine is converted to D-alanine by alanine racemase (Alr). Subsequently, D-alanine:D-alanine ligase (Ddl) fuses two D-Ala residues to form the D-Ala-D-Ala dipeptide, which is then ligated onto the UDP-MurNAc-tripeptide by MurF.

Why


N-D-Alanine?
  • Specificity: D-Ala is almost exclusively utilized for PG synthesis, minimizing background noise from protein synthesis (which uses L-amino acids).

  • Signal Stability: The

    
    N stable isotope offers a permanent mass shift (+1.00 Da per atom) detectable by LC-MS, avoiding the safety hazards and transient nature of radioisotopes (
    
    
    H or
    
    
    C).
  • Stoichiometry: The incorporation pattern allows differentiation between de novo synthesis (cytosolic pool) and recycling (periplasmic turnover), as the terminal D-Ala is often cleaved by carboxypeptidases.

Pathway Visualization

The following diagram illustrates the metabolic flow of the labeled precursor into the mature peptidoglycan meshwork.

MurPathwayFigure 1: 15N-D-Alanine Incorporation into Peptidoglycan Biosynthesiscluster_cytosolCytosolcluster_membraneMembrane / PeriplasmInputExogenous15N-D-AlaPoolIntracellular15N-D-Ala PoolInput->PoolTransport (CycA)D_Ala_D_Ala15N-D-Ala-15N-D-Ala(Dipeptide)Pool->D_Ala_D_AlaDdl LigasePentapeptideUDP-MurNAc-Pentapeptide(Precursor)D_Ala_D_Ala->PentapeptideTripeptideUDP-MurNAc-TripeptideTripeptide->PentapeptideMurF (+ D-Ala-D-Ala)LipidIILipid II(Translocation)Pentapeptide->LipidIIMraY / MurGPGMature Peptidoglycan(Cross-linked)LipidII->PGPBPs (Transglycosylation/Transpeptidation)

Caption: Flux of 15N-D-Ala from cytosolic uptake to MurF ligation and final PG cross-linking.

Part 2: Experimental Protocol (Self-Validating System)

Pre-Experimental Considerations

To ensure data integrity, the experimental design must control for isotope dilution (endogenous alanine production) and catabolic scavenging (conversion of D-Ala back to L-Ala via DadA).

  • Media Selection: Use Minimal Media (e.g., M9 glucose) rather than Lysogeny Broth (LB). LB contains high concentrations of unlabeled amino acids that will outcompete the tracer.

  • Auxotrophy Check: If using an alr deletion mutant (alanine racemase deficient), the system is "cleaner" as all D-Ala must come from the exogenous source. For wild-type strains, higher concentrations of tracer (2-5 mM) are required to overwhelm endogenous synthesis.

Step-by-Step Workflow
Phase A: Pulse Labeling
  • Inoculation: Grow bacterial culture (e.g., E. coli, S. aureus) in M9 minimal media to early exponential phase (

    
    ).
    
  • Equilibration: Split culture into three replicates.

  • Pulse: Add

    
    N-D-Alanine (98%+ enrichment, Sigma-Aldrich) to a final concentration of 2 mM.
    
    • Control: Parallel culture with unlabeled D-Alanine.

  • Incubation: Incubate for 1-2 generation times.

    • Note: For flux analysis, take aliquots at t=0, 10, 30, 60 mins.

Phase B: Metabolism Quenching & Extraction

Crucial Step: Metabolism must be stopped instantly to prevent post-sampling turnover.

  • Quench: Rapidly transfer 10 mL of culture into pre-chilled centrifuge tubes containing ice-cold methanol (final conc. 60%).

  • Harvest: Centrifuge at 4,000 x g for 10 min at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in 0.9% NaCl (ice cold) to remove extracellular tracer. Repeat 2x.

Phase C: Peptidoglycan Purification & Digestion

To analyze the cell wall, we must isolate the sacculus from lipids and proteins.

  • Boiling SDS: Resuspend pellet in 4% SDS and boil for 30 mins (solubilizes membranes/proteins).

  • Enzymatic Digestion:

    • Wash SDS-free.

    • Treat with Mutanolysin (cleaves

      
      -1,4 glycosidic bond between MurNAc and GlcNAc) overnight at 37°C.
      
  • Reduction: Reduce muropeptides with sodium borohydride (

    
    ) to prevent mutarotation and stabilize the fragments for LC-MS.
    
Workflow Diagram

WorkflowFigure 2: Analytical Pipeline for 15N-PG AnalysisStep11. Pulse Labeling(Minimal Media)Step22. SDS Boiling(Isolate Sacculus)Step1->Step2HarvestStep33. MutanolysinDigestionStep2->Step3WashStep44. Reduction(NaBH4)Step3->Step4CleavageStep55. LC-MS/MSAnalysisStep4->Step5Inject

Caption: From live culture to mass spectrometry: The isolation of muropeptides.

Part 3: Analytical Configuration & Data Interpretation

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), ideal for polar muropeptides.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0% to 20% B over 20-30 mins (Muropeptides are hydrophilic and elute early).

Interpreting Mass Shifts

The core analysis involves calculating the Isotope Enrichment Ratio . A standard monomeric muropeptide (GlcNAc-MurNAc-L-Ala-D-Glu-mDAP-D-Ala-D-Ala) contains two terminal D-alanines.

Muropeptide SpeciesNitrogen SourceTheoretical Mass ShiftInterpretation
Unlabeled (M) Endogenous synthesis+0 DaPre-existing cell wall
Singly Labeled (M+1) Mix of

N and

N
+1 DaRecycling or incomplete labeling
Doubly Labeled (M+2) Exogenous

N-D-Ala
+2 DaDe novo synthesis (New PG)
Calculation of Turnover

To quantify cell wall synthesis, calculate the fractional abundance (

Where

Expert Insight: If you observe a high ratio of M+1 (singly labeled) species in the tetrapeptide region, this indicates high LD-transpeptidase activity or extensive recycling where a labeled D-Ala is exchanged onto an existing peptide chain.

Part 4: Troubleshooting & Controls

IssueProbable CauseCorrective Action
Low Signal Intensity Poor ionization due to saltEnsure thorough washing after NaBH4 reduction; use LC divert valve for first 2 mins.
No Enrichment High endogenous L-Ala competitionSwitch to alr mutant or increase

N-D-Ala concentration to 5-10 mM.
Complex Spectra Incomplete digestionVerify Mutanolysin activity; ensure pH is adjusted to 6.0-6.5 for digestion.

References

  • Cava, F., et al. (2011). "Peptidoglycan structure and structural dynamics in bacteria." FEMS Microbiology Reviews, 35(5), 817-830. [Link]

  • Kuru, E., et al. (2012). "In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids." Angewandte Chemie International Edition, 51(50), 12519-12523. [Link]

  • Desmarais, S. M., et al. (2013). "High-throughput, highly sensitive analyses of bacterial cell walls using Ultra-Performance Liquid Chromatography (UPLC)." Journal of Biological Chemistry, 288, 20914-20921. [Link]

  • Glauner, B. (1988). "Separation and quantification of muropeptides with high-performance liquid chromatography." Analytical Biochemistry, 172(2), 451-464. [Link]

Precision Biocatalysis: N-Acetyl-D-alanine-15N as a Kinetic Probe for D-Aminoacylase Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The industrial synthesis of D-amino acids—critical chiral building blocks for peptidomimetics and antibiotics like vancomycin—relies heavily on the kinetic resolution of N-acyl-D,L-amino acids using D-aminoacylase (DA) . While traditional polarimetric and HPLC assays are standard, they often fail in complex, opaque media (e.g., crude cell lysates) or require discontinuous sampling that obscures rapid pre-steady-state kinetics.

This guide details the application of N-Acetyl-D-alanine-15N as a superior substrate for high-resolution kinetic profiling. By leveraging the distinct nuclear magnetic resonance (NMR) signature of the


N nucleus, researchers can monitor hydrolysis in real-time without background interference. This document outlines the mechanistic grounding, synthesis, and self-validating experimental protocols required to implement this methodology.

Part 1: The Substrate-Enzyme Interface

Mechanistic Causality

D-aminoacylase (EC 3.5.1.81) is typically a zinc-dependent metalloenzyme. Its catalytic efficiency relies on the coordination of the N-acetyl carbonyl group to the active site zinc ion, polarizing the bond for nucleophilic attack by a water molecule activated by a glutamate or aspartate residue.

Why N-Acetyl-D-alanine-15N?

  • Stereochemical Fidelity: The D-configuration ensures the probe specifically targets D-aminoacylase, ignoring the ubiquitous L-acylases present in host organisms (e.g., E. coli expression systems).

  • The Isotope Edge: The

    
    N label (spin 1/2) transforms the substrate into a "silent" probe in optical assays but a "loud" beacon in NMR. The hydrolysis of the amide bond results in a massive chemical shift change for the nitrogen atom (transitioning from an amide to a free amine), allowing for unambiguous quantification.
    
Visualization of the Reaction Pathway

The following diagram illustrates the enzymatic hydrolysis and the specific bond cleavage tracked by the


N label.

EnzymaticReaction Substrate N-Acetyl-D-alanine-15N (Substrate) Complex ES Complex (Zn-Carbonyl Coordination) Substrate->Complex Binding (Km) Enzyme D-Aminoacylase (Zn2+ Active Site) Enzyme->Complex Binding (Km) Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Product1 D-Alanine-15N (Free Amine) Transition->Product1 Hydrolysis (kcat) Product2 Acetate (Byproduct) Transition->Product2

Figure 1: Reaction pathway of D-aminoacylase. The 15N label remains with the D-alanine product, shifting its magnetic environment significantly upon amide bond cleavage.

Part 2: Experimental Workflow

Protocol A: Synthesis of N-Acetyl-D-alanine-15N

Commercial sources for labeled N-acetylated amino acids can be scarce. This protocol ensures the production of a high-purity substrate starting from commercially available D-alanine-15N.

Reagents:

  • D-Alanine-15N (98 atom% 15N)

  • Acetic Anhydride (

    
    )
    
  • Glacial Acetic Acid

  • Ion Exchange Resin (Dowex 50W-X8, H+ form)

Step-by-Step Methodology:

  • Dissolution: Dissolve 500 mg of D-Alanine-15N in 3 mL of glacial acetic acid.

  • Acetylation: Add 1.2 equivalents of acetic anhydride dropwise at room temperature.

    • Causality: Slight excess ensures complete conversion, but too much can lead to racemization or di-acetylation (azlactone formation).

  • Reaction: Stir at 50°C for 2 hours. Monitor by TLC (n-butanol:acetic acid:water, 4:1:1).

  • Quenching: Add 1 mL water to hydrolyze excess anhydride.

  • Purification (Self-Validating Step): Pass the mixture through a Dowex 50W (H+) column.

    • Logic: Unreacted D-alanine (amine) will bind to the resin. The desired product, N-acetyl-D-alanine (amide/carboxylic acid), will flow through due to the lack of a basic amine group.

  • Isolation: Lyophilize the flow-through to obtain a white powder.

Protocol B: Real-Time NMR Kinetics

This assay replaces discontinuous sampling with in-situ monitoring.

Instrument Requirements:

  • NMR Spectrometer (500 MHz+ recommended)

  • Probe capable of

    
    N detection (Cryoprobe preferred for sensitivity)
    

Assay Conditions:

  • Buffer: 50 mM Potassium Phosphate, pH 7.5 (in 90%

    
     / 10% 
    
    
    
    ).
  • Internal Standard: TSP (Trimethylsilylpropanoic acid) for chemical shift referencing.

Workflow:

  • Baseline Acquisition: Dissolve N-Acetyl-D-alanine-15N (10 mM) in buffer. Acquire a 1D

    
    N spectrum.[1]
    
    • Expectation: Single peak ~120-130 ppm (Amide region).

  • Enzyme Addition: Add D-aminoacylase (purified or lysate) to the NMR tube. Invert gently to mix.

  • Kinetic Loop: Immediately trigger a pseudo-2D experiment (series of 1D

    
    N or 
    
    
    
    HSQC spectra) with a time resolution of 30–60 seconds per scan.
  • Endpoint Verification: Continue until the amide peak disappears and a new peak appears ~30-40 ppm (Amine region).

Experimental Logic Diagram

Workflow Start Start: D-Alanine-15N Synth Acetylation & Purification (Dowex 50W) Start->Synth QC QC Check: Mass Spec + 1H NMR (Confirm >98% purity) Synth->QC QC->Synth Fail (Recycle) Prep Sample Prep: 10% D2O, pH 7.5 Substrate + Enzyme QC->Prep Pass Acquire Real-Time NMR Acquisition (Arrayed 15N Spectra) Prep->Acquire Process Data Processing Integrate Amide vs. Amine peaks Acquire->Process

Figure 2: End-to-end workflow for synthesizing and utilizing the 15N probe.

Part 3: Data Analysis & Interpretation

Quantitative Data Presentation

The following table contrasts the data quality obtained from 15N-NMR versus traditional methods.

FeaturePolarimetryHPLC (UV)15N-NMR (Proposed)
Specificity Low (Any chiral change affects signal)Medium (Requires separation)High (Specific to 15N nuclei)
Interference High (Opaque/colored lysates fail)Medium (Matrix effects)None (Biological matrix is "invisible")
Time Resolution ContinuousDiscontinuous (Sampling delay)Continuous (In-situ)
Substrate Cost LowLowHigh (Offset by data quality)
Kinetic Calculation (The Lambert-W Approach)

For continuous progress curves obtained by NMR, fitting data to the integrated Michaelis-Menten equation is superior to initial rate approximations.



Where:

  • 
     is the Lambert-W function.[2]
    
  • 
     is initial substrate concentration.
    
  • 
     is product concentration at time 
    
    
    
    (derived from NMR integral).

Using this function allows extraction of


 and 

from a single reaction run, rather than requiring multiple runs at different concentrations [1].

Part 4: Industrial & Pharmaceutical Relevance[3][4][5]

The precise characterization of D-aminoacylase is not merely academic. It directly impacts:

  • Antibiotic Production: D-Alanine is a precursor for semi-synthetic cephalosporins and the side chain of vancomycin. Efficient enzymatic resolution reduces the cost of these life-saving drugs [2].

  • Peptidomimetics: D-amino acids are incorporated into peptide drugs to prevent proteolytic degradation (proteases typically recognize L-isomers).

  • Biocatalyst Engineering: The 15N-NMR method allows for the rapid screening of mutant enzymes with altered substrate specificity or higher tolerance to organic co-solvents used in industrial reactors [3].

References

  • Gouilleux, B., et al. (2022). "Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis." Journal of Magnetic Resonance. Link

  • Wakayama, M., et al. (2003).[3] "Production of D-amino acids by N-acyl-D-amino acid amidohydrolase and its structure and function." Journal of Bioscience and Bioengineering. Link

  • Conti, E., et al. (2025).[3] "Advances in Enzymatic Synthesis of D-Amino Acids." Catalysts. Link

  • Loll, P. J., et al. (1998). "A ligand-mediated dimerization mode for vancomycin."[4] Chemistry & Biology. Link

Sources

Structure and isotopic enrichment levels of N-Acetyl-D-alanine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Isotopic Fidelity, and Application in Peptidoglycan Metabolomics

Executive Summary

This technical guide details the physicochemical properties, synthesis validation, and isotopic enrichment standards of N-Acetyl-D-alanine-15N . As a critical isotopologue in the study of bacterial cell wall synthesis and NMR structural biology, this compound requires rigorous quality control to distinguish it from its L-isomer and naturally abundant 14N counterparts. This document serves as a protocol reference for researchers utilizing this tracer in drug discovery, specifically targeting D-Ala-D-Ala ligase and vancomycin-resistance mechanisms.

Structural Characterization and Isotopic Physics

The utility of N-Acetyl-D-alanine-15N lies in the specific substitution of the naturally abundant Nitrogen-14 (99.63%) with the stable, NMR-active Nitrogen-15 isotope. Unlike 14N (Spin 1, quadrupolar), 15N is a Spin 1/2 nucleus, resulting in sharp NMR signals essential for relaxation studies and heteronuclear single quantum coherence (HSQC) experiments.

1.1 Chemical Architecture

The molecule consists of a D-alanine backbone acetylated at the N-terminus. The stereochemistry at the


-carbon is critical; the D-configuration is non-proteinogenic in mammals but ubiquitous in bacterial peptidoglycan.
  • IUPAC Name: (2R)-2-acetamido-15N-propanoic acid

  • Molecular Formula:

    
    
    
  • Enrichment Locus: The amide nitrogen.

1.2 Physicochemical Data Table
PropertyStandard (14N)Isotope Enriched (15N)Delta / Note
Molecular Weight 131.13 g/mol 132.12 g/mol +0.997 Da mass shift
Spin Quantum Number 1 (Quadrupolar)1/2 15N allows high-res NMR
Gyromagnetic Ratio (

)
1.93 x 10^7 rad/T·s-2.71 x 10^7 rad/T·s Negative sign affects NOE
Stereochemistry D-isomerD-isomer Critical for bacterial assays
Melting Point 124-126 °C124-126 °C Isotope effect on MP is negligible
1.3 Structural Visualization

The following diagram illustrates the connectivity and the specific site of isotopic labeling.

G Acetyl Acetyl Group (CH3-CO-) Nitrogen 15N Isotope (Enrichment Site) Acetyl->Nitrogen Amide Bond AlphaCarbon α-Carbon (Chiral Center - D) Nitrogen->AlphaCarbon Carboxyl Carboxyl Group (-COOH) AlphaCarbon->Carboxyl Methyl Side Chain (-CH3) AlphaCarbon->Methyl Stereo (Back)

Figure 1: Connectivity of N-Acetyl-D-alanine-15N highlighting the 15N amide linkage.

Isotopic Enrichment & Quality Control

For quantitative metabolomics and NMR, "purity" is a dual metric: Chemical Purity (absence of byproducts) and Isotopic Enrichment (percentage of 15N incorporation).

2.1 Enrichment Standards

Research-grade N-Acetyl-D-alanine-15N must meet a threshold of >98 atom % 15N . This means that for every 100 molecules, at least 98 contain the 15N isotope.

  • Calculation: Enrichment is typically calculated via High-Resolution Mass Spectrometry (HR-MS) by comparing the intensity of the M (132 m/z) peak against the M-1 (131 m/z) peak.

2.2 Stereochemical Purity (Chiral Fidelity)

A common failure mode in the synthesis of N-acetylated amino acids is racemization (conversion of D to L) catalyzed by base during the acetylation step.

  • Requirement: >99% ee (enantiomeric excess) favoring the D-isomer.

  • Validation: Chiral HPLC using a ligand-exchange column (e.g., Chiralpak MA(+)) or polarimetry.

Synthesis Protocol: Acetylation of D-Alanine-15N

Context: This protocol utilizes Schotten-Baumann conditions to acetylate D-Alanine-15N. This method is preferred over thermal dehydration to minimize thermal racemization.

Reagents:

  • D-Alanine-15N (>98 atom % 15N, >99% ee).

  • Acetic Anhydride (

    
    ).
    
  • Sodium Hydroxide (NaOH), 2M solution.

  • Hydrochloric Acid (HCl), 6M.

  • Cation Exchange Resin (Dowex 50W).

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of D-Alanine-15N in 10 mL of 2M NaOH. Chill to 0°C in an ice bath. Explanation: Low temperature reduces kinetic energy, suppressing the racemization pathway.

  • Acetylation: Add 12 mmol of Acetic Anhydride dropwise over 30 minutes while simultaneously adding 2M NaOH to maintain pH between 10-11. Validation: Monitoring pH is critical; if pH drops below 8, unreacted amine protonates and reaction stalls.

  • Acidification: Once addition is complete, stir for 1 hour at room temperature. Acidify carefully with 6M HCl to pH 2.0.

  • Extraction/Crystallization: Extract the product into Ethyl Acetate (3x 20mL). Dry organic layer over

    
     and evaporate. Recrystallize from water/ethanol.
    
  • QC Checkpoint: Perform 1H-NMR. The methyl doublet of the alanine moiety should show splitting by the 15N nucleus (

    
    ).
    
3.1 Synthesis and QC Workflow Diagram

Workflow Start Start: D-Alanine-15N Reaction Acetylation (Ac2O / NaOH, 0°C) Start->Reaction Monitor pH Control (10-11) Prevent Racemization Reaction->Monitor Workup Acidification & Extraction Reaction->Workup Monitor->Reaction Analysis QC Analysis Workup->Analysis Pass Release: >98% 15N, >99% D-form Analysis->Pass  Specs Met Fail Reject: Racemic or Low Enrichment Analysis->Fail  Specs Failed

Figure 2: Production workflow emphasizing pH control to maintain chiral integrity.

Applications in Drug Development
4.1 Bacterial Cell Wall Targeting

N-Acetyl-D-alanine is a terminal residue precursor in the peptidoglycan synthesis pathway.

  • Mechanism: The enzyme D-Ala-D-Ala ligase (Ddl) fuses two D-alanine residues. By introducing N-Acetyl-D-alanine-15N, researchers can track the incorporation of the labeled moiety into the UDP-N-acetylmuramyl-pentapeptide using NMR.

  • Vancomycin Resistance: In Vancomycin-Resistant Enterococci (VRE), the terminal D-Ala is replaced by D-Lactate. 15N-labeled substrates allow for real-time NMR monitoring of this substitution in live bacterial lysates, providing a screening platform for inhibitors that restore vancomycin susceptibility [1].

4.2 NMR Relaxation Standards

Because the 15N-H bond vector has a fixed distance, N-Acetyl-D-alanine-15N serves as an excellent small-molecule standard for calibrating NMR pulse sequences intended to measure


 and 

relaxation times. It allows spectroscopists to optimize pulse duration without wasting expensive protein samples [2].
References
  • Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry. (Referenced via PubChem Compound Summary for biological context).

  • Cambridge Isotope Laboratories. (2024). Amino Acid Standards and Isotopic Enrichment Specifications.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93088, N-Acetyl-D-alanine.

Methodological & Application

Protocol for 15N-HSQC NMR Analysis of N-acetyl-D-alanine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

N-acetyl-D-alanine (N-Ac-D-Ala) is a critical structural motif in bacterial physiology, serving as a mimic for the D-Ala-D-Ala terminus of peptidoglycan precursors.[1] This moiety is the primary recognition site for vancomycin-group antibiotics and a substrate for D-Ala-D-Ala ligase (Ddl).[1]

The analysis of 15N-labeled N-acetyl-D-alanine via 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides site-specific resolution of the amide bond environment.[1] Unlike 1D 1H NMR, which suffers from spectral overlap in complex mixtures, 15N-HSQC offers a "fingerprint" of the electronic and chemical environment of the peptide bond.

This protocol outlines a robust, self-validating workflow for acquiring high-fidelity 15N-HSQC data, optimizing for sensitivity (in limited sample scenarios) and solvent suppression (in aqueous biological buffers).[1]

Sample Preparation & Solvent Strategy

The choice of solvent dictates the experimental regime. The amide proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is exchangeable; its visibility is pH- and solvent-dependent.
Solvent Decision Matrix
  • Scenario A: Structural Characterization (Maximum Sensitivity)

    • Solvent: DMSO-d6 (100%)

    • Rationale: DMSO eliminates chemical exchange of the amide proton with the solvent, resulting in sharp, intense peaks. It also prevents radiation damping from solvent water.[1]

  • Scenario B: Biological Mimicry (Physiological Relevance)

    • Solvent: 90% H2O / 10% D2O

    • Buffer: Phosphate (PBS) or MES, 20-50 mM.[1]

    • Critical Parameter: pH must be ≤ 6.5 .

    • Rationale: At pH > 7.0, base-catalyzed exchange of the amide proton becomes fast on the NMR timescale (

      
      ), causing the HSQC signal to broaden and disappear [1].
      
Preparation Protocol (Standard)
ComponentConcentrationNotes
Analyte 1.0 - 5.0 mMLower limits (100 µM) require CryoProbe.[1]
Solvent 500 µLDMSO-d6 or H2O/D2O (90:10).[1]
Internal Ref DSS (0.0 ppm)Preferred over TMS for aqueous solubility.[1]
pH Adjustment pH 5.5 - 6.0CRITICAL for aqueous samples.[1] Use HCl/NaOH.[1]
Tube 5 mm PrecisionHigh-quality tubes (Wilmad 535-PP or equiv).[1]

Acquisition Parameters (15N-HSQC)

Pulse Sequence Selection

For small molecules like N-acetyl-D-alanine, the Sensitivity-Enhanced HSQC using Echo-Antiecho selection with Gradients (e.g., Bruker hsqcetf3gpsi or Varian gNhsqc) is the gold standard.[1]

  • Why Gradients? They provide superior artifact suppression (t1 noise) compared to phase cycling alone.[1]

  • Why Sensitivity Enhancement? It recycles magnetization that is normally lost, theoretically increasing S/N by ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
Key Parameter Setup[1][2]
ParameterValueTechnical Rationale
Temperature 298 K (25°C)Standard. Lower to 283 K if exchange is fast (aqueous).[1]
1H Sweep Width 10-12 ppmCovers Amide (8.[1]0) to Methyl (1.[1]0) regions.[1][2]
15N Sweep Width 30-40 ppmCenter at 120 ppm. Covers typical amide range (100-135 ppm).[1]
O1P (1H Center) 4.7 ppm (Water)On-resonance water suppression (if aqueous).[1]
O2P (15N Center) 118-120 ppmCenter of the amide region.
Points (TD) F2=2048, F1=128-256High resolution in F2; F1 points determine experiment time.
Scans (NS) 4, 8, or 16Must be a multiple of the phase cycle (usually 2 or 4).
D1 (Recycle Delay) 1.5 - 2.0 sngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

for small molecules can be long; ensure full relaxation.
CNST4 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
92 HzCoupling constant for amide N-H.

Expert Insight - The INEPT Delay: The transfer of magnetization depends on the scalar coupling


. The delay 

in the INEPT block is set to

.
  • For N-acetyl-D-alanine, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Error Check: If this value is set for proteins (~90 Hz) it usually works well for this small molecule too.[1]

Processing & Analysis Workflow

Processing Parameters
  • Window Function:

    • F2 (1H): Sine-Bell Squared (QSINE), SSB=2.

    • F1 (15N): Sine-Bell Squared (QSINE), SSB=2.[1]

    • Why: Optimizes resolution while suppressing truncation artifacts from limited F1 points.

  • Linear Prediction (F1):

    • Forward Linear Prediction (LP) to extend F1 data points (e.g., from 128 to 256) improves apparent resolution.

  • Phasing:

    • Gradient HSQC spectra are usually phase-sensitive.[1] Manual phasing of F1 may be required if automation fails.[1]

Expected Chemical Shifts (N-Ac-D-Ala)[1]
NucleusApprox. Shift (ppm)MultiplicityAssignment
1H 8.0 - 8.3DoubletAmide Proton (

)
1H 4.1 - 4.3Multiplet

-CH
1H 1.2 - 1.4Doublet

-CH3 (Alanine methyl)
1H 1.9 - 2.0SingletAcetyl CH3
15N 120 - 125 Singlet (in F1)Amide Nitrogen

Note: Shifts vary by ~0.5-1.0 ppm depending on solvent (DMSO vs H2O) and concentration.[1]

Self-Validating Workflow Diagram

The following diagram illustrates the logical flow for acquiring and validating the dataset.

HSQC_Protocol start START: Sample Preparation decision_solvent Solvent Selection? start->decision_solvent dmso DMSO-d6 (Max Sensitivity, No Exchange) decision_solvent->dmso Structural water 90% H2O / 10% D2O (Bio-Relevance) decision_solvent->water Biological calib 1D 1H Pre-Scan (Check Shimming & H2O Suppression) dmso->calib check_ph Check pH (Must be < 6.5) water->check_ph check_ph->calib param_set Set Parameters O1P=Water, CNST4=92Hz NS=8, TD(F1)=128 calib->param_set acquire Acquire 15N-HSQC (Gradient Sensitivity Enhanced) param_set->acquire process Process: QSINE Window Linear Prediction (F1) acquire->process analyze Analysis: Check Cross-peak @ ~8.2 ppm (1H) / ~122 ppm (15N) process->analyze valid Validation Check: Is Amide Peak Visible? analyze->valid success SUCCESS: Export Peak List valid->success Yes fail FAIL: Exchange Broadening? valid->fail No (Check pH/Temp)

Figure 1: Decision logic and experimental workflow for 15N-HSQC analysis of N-acetyl-D-alanine.

Troubleshooting & Causality

Missing Amide Signal
  • Cause: Fast chemical exchange with water.[1]

  • Mechanism: If

    
    , the magnetization dephases during the INEPT transfer.
    
  • Solution: Lower Temperature to 283 K (10°C) or lower pH to 5.0.

Phase Distortions[1]
  • Cause: Delay mismatch or off-resonance effects.[1]

  • Solution: Ensure the first data point in F1 is acquired correctly (check TD1 and FnMODE). For echo-antiecho, ensure proper phase correction constants are applied during processing.

Radiation Damping[1]
  • Cause: High Q probe + high solvent signal (H2O).[1]

  • Solution: Use shaped pulses for water suppression (e.g., WATERGATE or excitation sculpting) integrated into the HSQC sequence.

References

  • BMRB Entry bmse000157 . N-Acetyl-L-alanine Chemical Shifts (Analogous structure). Biological Magnetic Resonance Data Bank.[1][3] [Link]

  • PubChem Compound Summary . N-Acetyl-DL-alanine.[1][4] National Center for Biotechnology Information.[1] [Link]

  • Mori, S., et al. (1995).[1] Improved sensitivity of HSQC spectra of exchanging protons. Journal of Magnetic Resonance, Series B. (Foundational theory on exchange effects in HSQC).

  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity.[1] Journal of the American Chemical Society.[5] (The standard protocol source).[2]

Sources

Application Note: Kinetic Profiling of D-Amino Acid Deacetylases using N-Acetyl-D-Alanine-15N

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-precision Nuclear Magnetic Resonance (NMR) protocol for monitoring the enzymatic deacetylation of N-Acetyl-D-alanine-15N . While traditional colorimetric assays (e.g., ninhydrin) are destructive and prone to interference in complex biological matrices, this NMR-based approach offers a non-invasive, real-time kinetic readout. By utilizing the


N-labeled substrate, researchers can exploit the dramatic chemical shift anisotropy between the amide nitrogen (substrate) and the free amine nitrogen (product), enabling background-free detection even in crude cell lysates. This method is critical for characterizing bacterial D-aminoacylases, studying peptidoglycan metabolism (e.g., VanX dipeptidases), and screening inhibitors for antimicrobial drug development.

Introduction & Principle

The Biological Context

D-amino acids are distinct biomarkers in bacterial physiology, particularly in the structure of peptidoglycan. Enzymes that deacetylate N-acetyl-D-amino acids are pivotal in bacterial nutrient scavenging and cell wall remodeling. The specific substrate, N-Acetyl-D-alanine , is a target for enzymes such as Aminoacylase-1 (ACY-1) (which retains residual activity for D-enantiomers) and specific bacterial N-acetyl-D-amino acid deacetylases (DAADs) .

The NMR Advantage: The Nitrogen Switch

The core principle of this assay relies on the distinct nuclear magnetic environment of the nitrogen atom before and after hydrolysis.

  • Substrate State (Amide): The

    
    N atom is part of an amide bond (
    
    
    
    ). It resonates in the 115–130 ppm range.
  • Product State (Amine): Upon hydrolysis, the amide bond is cleaved, releasing acetate and free D-alanine. The nitrogen becomes a primary amine (

    
     at physiological pH), shifting the resonance to the 30–60 ppm  range.
    

This ~80 ppm chemical shift change acts as a binary "switch," allowing for unambiguous quantification of reaction progress without the need for chromatographic separation.

Reaction Mechanism

The enzymatic hydrolysis proceeds as follows:



Figure 1: Reaction scheme highlighting the dramatic


N chemical shift change utilized for detection.

Materials & Equipment

Reagents
  • Substrate: N-Acetyl-D-alanine-15N (98%+

    
    N enrichment).
    
    • Note: If commercial stock is unavailable, synthesize via acetylation of D-Alanine-15N using acetic anhydride in aqueous alkali.

  • Enzyme: Purified Deacetylase (e.g., recombinant bacterial DAAD) or crude cell lysate.

  • Buffer: 50 mM Sodium Phosphate or Tris-d11 (deuterated Tris), pH 7.4.

    • Critical: Avoid protonated buffers if running 1D

      
      H experiments to prevent signal overlap. For 
      
      
      
      N-detected experiments, protonated buffers are acceptable but D2O (10% v/v) is required for the lock signal.
  • Internal Standard: TSP (trimethylsilylpropanoic acid) or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (0.0 ppm).

  • Inhibitor (Control): Trichostatin A (TSA) or specific D-amino acid analogs.

Instrumentation
  • NMR Spectrometer: 500 MHz or higher recommended for optimal sensitivity.

  • Probe:

    • Option A (Best): Cryogenic probe optimized for

      
      H with 
      
      
      
      N decoupling.
    • Option B: Broadband probe (BBO) for direct

      
      N detection (requires high substrate concentration >5 mM).
      
  • Temperature Control: Calibrated to 25°C or 37°C depending on enzyme optima.

Experimental Protocols

Protocol A: Real-Time 1D H NMR (High Throughput)

Best for: Purified enzymes, high substrate concentrations (>1 mM), and fast kinetics.

Rationale: The methyl protons of the acetyl group (singlet) and the alanine side chain (doublet) have distinct chemical shifts. The


N label induces "satellite" splitting (

in HSQC, but here we look for

or simply the shift). Actually, the primary utility of the

N label in 1D Proton NMR is to use

N-editing (Isotope Filtering)
to suppress all signals not attached to

N. This removes the enzyme background.
  • Sample Preparation:

    • Dissolve N-Acetyl-D-alanine-15N to 2 mM in Buffer (containing 10% D2O).

    • Add 0.5 mM TSP standard.

    • Transfer 500 µL to a 5mm NMR tube.

  • Instrument Setup:

    • Pulse Program: zggp (1D sequence with water suppression) or hsqxcgp (1D

      
      N-edited proton).
      
    • Tune/Match probe to

      
      H and 
      
      
      
      N.
    • Shim to linewidth < 1.0 Hz on TSP.

  • Initiation:

    • Eject sample.

    • Add Enzyme (e.g., 1-10 nM final conc) directly to the tube.

    • Invert 3 times to mix (do not vortex vigorously to avoid bubbles).

    • Insert sample immediately.

  • Data Acquisition (Pseudo-2D):

    • Set up a "multi-zg" loop.

    • Scans: 8 to 16 per time point.

    • Delay: 2 seconds.

    • Total Loops: 50–100 (covering 30–60 minutes).

  • Processing:

    • Fourier Transform (FT) and Phase Correct the first spectrum. Apply same phase to all.

    • Integrate the Substrate Methyl Doublet (~1.4 ppm) and Product Methyl Doublet (~1.48 ppm). Note the shift difference.

Protocol B: 2D H- N HSQC (High Specificity)

Best for: Complex lysates, low substrate concentrations, or validation.

Rationale: This method correlates the proton to its attached


N. It is the gold standard for specificity.
  • Sample Preparation: Same as Protocol A.

  • Instrument Setup:

    • Pulse Program: hsqcetgp (Sensitivity-enhanced HSQC).

    • Spectral Width (

      
      N): 140 ppm (centered at 80 ppm to capture both amide and amine).
      
    • Points: TD(F2)=1024, TD(F1)=64 (keep F1 low for speed).

  • Acquisition:

    • Run continuous HSQC experiments (approx. 5-10 mins per spectrum).

  • Analysis:

    • Monitor the disappearance of the cross-peak at

      
      H 8.2 / 
      
      
      
      N 125 ppm
      (Amide).
    • Monitor the appearance of the cross-peak at

      
      H 8.0 / 
      
      
      
      N 40 ppm
      (Amine - note: amine protons exchange with water, so this peak may be weak or invisible at pH 7.4 unless pH is lowered to < 6.0).
    • Alternative Marker: If amine protons exchange too fast, monitor the Alpha-Proton (

      
      ) . The 
      
      
      
      attached to the
      
      
      N-labeled backbone will show a distinct cross-peak shift in the HSQC even if the NH proton is exchanging, due to the
      
      
      N coupling.

Data Analysis & Visualization

Kinetic Calculation

Convert the integrated peak areas into concentration using the initial substrate concentration


.


Where:

  • 
     = Concentration of product at time 
    
    
    
    .
  • 
     = Integral area of the respective methyl signals.
    
Workflow Diagram

Figure 2: Step-by-step experimental workflow for NMR kinetic assay.

Expected Results Table
Component

H Shift (ppm)

N Shift (ppm)
Multiplicity (

H)
Behavior over Time
Substrate (Ac-D-Ala) ~1.40 (

)
~125 (Amide)DoubletDecays
Product (D-Ala) ~1.48 (

)
~40 (Amine)DoubletIncreases
Acetate (Byproduct) ~1.90 (

)
N/ASingletIncreases

Troubleshooting & Optimization

Signal Overlap
  • Issue: In crude lysates, the methyl region (1.4 ppm) is crowded.

  • Solution: Use 1D

    
    N-edited Spin-Echo . This pulse sequence filters out any protons NOT attached to 
    
    
    
    N. Since only your substrate is labeled, the background spectrum of the lysate disappears, leaving only the substrate and product signals.
Fast Exchange
  • Issue: The free amine protons (

    
    ) of the product exchange rapidly with water at pH 7.4, making them invisible in HSQC.
    
  • Solution: Rely on the Aliphatic Region of the HSQC. The

    
     proton (approx 4.0 ppm) is coupled to the 
    
    
    
    N. While the N-H correlation is lost, the C-H correlation remains visible in
    
    
    C-HSQC, or simply rely on the 1D
    
    
    H methyl shift which is robust against exchange.
pH Drift
  • Issue: Hydrolysis releases acetic acid, potentially lowering pH.

  • Solution: Use a strong buffer (100 mM Phosphate) to maintain pH 7.4. NMR chemical shifts are pH-sensitive; drift will cause peak wandering, complicating integration.

References

  • Holz, R. C., et al. (2006). The structure and mechanism of aminoacylase-1.Biochimica et Biophysica Acta . Link (Context: General mechanism of aminoacylases).

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR.Journal of Biomolecular NMR . Link (Context: Standard referencing protocols for 15N).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.Elsevier . Link (Context: Pulse sequences for kinetics).

  • Kotra, L. P., et al. (1999). NMR kinetics of the VanX dipeptidase.Journal of the American Chemical Society . Link (Context: NMR assays for D-Ala processing enzymes).

  • Saito, K., et al. (2012). Simultaneous detection of D-amino acids by LC-MS and NMR.Analytical Chemistry . Link (Context: D-amino acid detection methods).

Detection of N-acetyl-D-alanine-15N in bacterial culture supernatants

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantitation of 15N-Labeled N-Acetyl-D-Alanine in Bacterial Supernatants

Abstract

This guide details a robust, self-validating protocol for the extraction and quantification of N-acetyl-D-alanine-15N (N-Ac-D-Ala-15N) from bacterial culture supernatants. As a critical terminal residue in peptidoglycan (PG) precursors, N-acetyl-D-alanine turnover is a primary biomarker for bacterial cell wall dynamics, autolysin activity, and antibiotic response (e.g., Vancomycin,


-lactams). This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC)  coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS)  in negative electrospray ionization (ESI-) mode to achieve nanomolar sensitivity. Special emphasis is placed on isotope enrichment calculation and differentiating metabolic flux using 15N labeling.[1]

Introduction & Biological Context

The Role of N-Acetyl-D-Alanine

Bacterial cell wall integrity relies on the cross-linking of peptidoglycan stem peptides. The terminal D-Ala-D-Ala dipeptide is synthesized from L-alanine via alanine racemase (Alr) and D-Ala-D-Ala ligase (Ddl). N-acetyl-D-alanine often accumulates in supernatants as a recycling product of PG turnover or via specific N-acetyltransferase activity.[1]

  • 15N Tracing: By supplementing media with

    
     or 
    
    
    
    -D-Alanine, researchers can track the de novo synthesis rate of the cell wall versus the recycling of old material.
Analytical Challenges
  • Polarity: N-Ac-D-Ala is highly polar, retaining poorly on standard C18 columns.[1]

  • Matrix Interference: Supernatants contain high salts and sugars that suppress MS ionization.[1]

  • Isomeric Interference: N-Acetyl-L-Alanine (fungal/eukaryotic metabolite) has identical mass.[1] While HILIC separates by polarity, it is achiral.[1] Note: If strict enantiomeric separation is required, a chiral column (e.g., Astec Chirobiotic T) must replace the HILIC column described below.

Experimental Workflow & Pathway Logic

Peptidoglycan Synthesis & Labeling Pathway

The following diagram illustrates the incorporation of 15N into the D-alanine pool and its release into the supernatant.

PG_Pathway N_Source 15N-Ammonium / 15N-Ala L_Ala L-Alanine-15N N_Source->L_Ala Uptake D_Ala D-Alanine-15N L_Ala->D_Ala Alr (Racemase) D_Ala_D_Ala D-Ala-D-Ala-15N D_Ala->D_Ala_D_Ala Ddl (Ligase) PG_Precursor Lipid II-15N D_Ala_D_Ala->PG_Precursor MurF PG_Wall Mature Peptidoglycan PG_Precursor->PG_Wall PBP (Transpeptidation) Supernatant_Metabolite N-Acetyl-D-Alanine-15N (Analyte) PG_Wall->Supernatant_Metabolite Autolysins/Recycling (Release)

Figure 1: Metabolic flux of 15N into the peptidoglycan salvage pathway and release of N-acetyl-D-alanine.

Protocol: Sample Preparation

Objective: Remove proteins and salts while maximizing recovery of polar metabolites.

Reagents:

  • Quenching/Extraction Solvent: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.

  • Internal Standard (IS): N-Acetyl-D-Alanine-d3 (methyl-d3) or

    
    -N-Ac-D-Ala. Do not use 15N labeled IS for 15N flux studies.
    

Step-by-Step Procedure:

  • Harvest: Collect 500 µL of bacterial culture.

  • Separation: Centrifuge at 10,000 x g for 5 min at 4°C to pellet cells. Transfer supernatant to a fresh tube.

  • Protein Precipitation: Add 2.0 mL of cold (-80°C) Extraction Solvent to 500 µL supernatant (1:4 v/v ratio).

    • Why? High organic content precipitates proteins and improves HILIC peak shape.[1]

  • Internal Standard: Spike IS to a final concentration of 1 µM. Vortex vigorously for 30 sec.[1]

  • Incubation: Keep at -20°C for 20 min to ensure complete precipitation.

  • Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.

  • Filtration: Transfer supernatant through a 0.22 µm PTFE or Nylon syringe filter into an LC vial.

    • Caution: Avoid cellulose acetate filters which may bind some peptides.[1]

LC-MS/MS Method Parameters

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+, Thermo Altis).

Chromatography (HILIC)

HILIC is superior to C18 for retaining small, polar acids like N-acetyl-D-alanine.

  • Column: Merck SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or TSKgel Amide-80.[1]

  • Column Temp: 35°C.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Vol: 2–5 µL.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with Ammonia).

    • Note: High pH improves peak shape for acidic metabolites in HILIC.[1]

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

Time (min)% B (Acetonitrile)Description
0.090Initial equilibration
2.090Isocratic hold
10.040Linear gradient elution
12.040Wash
12.190Re-equilibration
16.090End of Run
Mass Spectrometry (MRM Settings)
  • Ionization: Electrospray Ionization, Negative Mode (ESI-).[1]

  • Rationale: Carboxylic acids ionize efficiently in negative mode (

    
    ), providing lower background than positive mode.
    

MRM Transitions: The 15N label is located on the amide nitrogen.[1] The fragmentation typically involves the loss of the ketene group (


, 42 Da), leaving the nitrogen on the product ion.
AnalytePrecursor (

)
Product (

)
CE (eV)Role
N-Ac-D-Ala (

N)
130.1 (

)
88.0 15Quantifier
N-Ac-D-Ala (

N)
130.142.025Qualifier
N-Ac-D-Ala (

N)
131.1 (

)
89.0 15Quantifier
N-Ac-D-Ala (

N)
131.142.025Qualifier
N-Ac-D-Ala-d3 (IS)133.191.015Internal Std
  • Note: The transition

    
     corresponds to the loss of the acetyl group (ketene). Since the nitrogen remains on the alanine fragment (mass 88), the 15N-labeled product ion shifts to mass 89.
    

Data Analysis & Validation

Calculation of 15N Enrichment

To determine the fractional enrichment (flux), use the isotopologue distribution:



  • Natural Abundance Correction: Subtract the theoretical natural abundance of 15N (0.368%) from the calculated enrichment if working with low-level labeling (<5%).

Matrix Effect (ME) Evaluation

Supernatants cause ion suppression.[1] Calculate ME using the post-extraction spike method:



  • Acceptance Criteria: ME should be between -20% and +20%.[1] If suppression is >20%, increase the dilution factor in Step 3.

Troubleshooting Guide

IssueProbable CauseCorrective Action
RT Drift pH instability in Mobile Phase APrepare fresh ammonium acetate daily; ensure pH is 9.0.
Broad Peaks Incompatible sample solventEnsure sample diluent matches initial mobile phase (90% ACN).
High Backpressure Protein precipitation in columnImprove centrifugation (Step 6) or use 10 kDa MWCO filters.
No Separation of D/L HILIC is achiralSwitch to Chiral Column: Astec Chirobiotic T (Teicoplanin) using MeOH:Water:Acetic Acid (80:20:0.1).

References

  • Stolte, S. et al. (2025). LC-MS/MS quantification of bacterial and fungal signal peptides via direct injection: a case study of cross-kingdom communication.[1] Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6][7]

  • Takano, Y. et al. (2009). Compound-Specific Nitrogen Isotope Analysis of D-Alanine, L-Alanine, and Valine: Application of Diastereomer Separation to δ15N and Microbial Peptidoglycan Studies. Analytical Chemistry, 81(1), 394–399.[4]

  • Vollmer, W. et al. (2008). Bacterial peptidoglycan: architecture, complex dynamic structure and biological functions.[1] FEMS Microbiology Reviews.[1]

  • PubChem. N-Acetyl-D-alanine Compound Summary. National Library of Medicine.[1]

Sources

Solid-state NMR pulse sequences for 15N-labeled cell wall polymers

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting my deep dive by focusing on Google searches. My aim is to locate established solid-state NMR (ssNMR) pulse sequences tailored for ¹⁵N-labeled cell wall polymers. I'm focusing on established protocols for a solid foundation.

Refining Search Parameters

I'm now refining my Google searches. I'm aiming for a deep understanding of ssNMR pulse sequences for ¹⁵N-labeled cell wall polymers. I'm focusing on their underlying theory, practical applications, and their application to bacterial/fungal cell walls. I will then analyze search results to identify authoritative sources, such as journal articles and manufacturer notes, looking for detailed experimental parameters and explanations.

Developing Application Note Structure

I'm now building the structure of the application note. I plan to start with an overview of the challenges in studying cell walls and the strengths of ssNMR, and then I'll cover sample preparation and ¹⁵N labeling. I'll dedicate sections to key ssNMR pulse sequences, detailing their rationale, setup, and results. I'm also preparing tables to summarize experimental parameters and designing diagrams to illustrate the experimental workflow and the pulse sequences. I plan to incorporate detailed protocols, diagrams, and a comprehensive references section.

Deepening Protocol Research

I'm now conducting a focused Google search targeting ssNMR protocols for ¹⁵N-labeled cell wall polymers. I'm prioritizing peer-reviewed literature and manufacturer notes, seeking detailed experimental data and underlying theory. This will inform the construction of the application note.

Application Note: Quantitative LC-MS/MS Profiling of N-Acetyl-D-Alanine-15N Enrichment in Bacterial Peptidoglycan Turnover

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, high-sensitivity LC-MS/MS protocol for quantifying N-acetyl-D-alanine (NADA) and its 15N-isotopologues in bacterial samples.

N-acetyl-D-alanine is a critical terminal residue in the peptidoglycan (PG) stem peptides of bacteria. Monitoring its turnover and isotopic enrichment provides direct insight into cell wall synthesis, remodeling, and recycling dynamics—key targets for novel antibiotic development. Unlike standard amino acid analysis, the quantification of N-acetylated D-isomers requires specific chromatographic separation to avoid interference from the abundant L-isoforms and non-acetylated precursors.

Key Applications:

  • Metabolic Flux Analysis: Determination of peptidoglycan recycling rates using 15N-pulse-chase experiments.

  • Antibiotic Efficacy Testing: Assessing the impact of

    
    -lactams and glycopeptides on cell wall catabolism.
    
  • Biomarker Discovery: Quantifying accumulation of cytoplasmic PG precursors (e.g., UDP-MurNAc-pentapeptide derivatives).

Experimental Logic & Design

To accurately measure 15N enrichment, we utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a Triple Quadrupole Mass Spectrometer operating in Negative Electrospray Ionization (ESI-) mode. N-acetylated amino acids exhibit superior ionization efficiency and lower background noise in negative mode compared to positive mode.

The Isotopic Tracing Principle

In a typical experiment, bacteria are grown in media containing naturally abundant nitrogen (14N) and then "pulsed" with a 15N-labeled source (e.g., 15N-D-Alanine or 15N-Ammonium Chloride). The incorporation of 15N into the N-acetyl-D-alanine pool results in a mass shift of +1 Da.

  • Light (Natural):

    
     130.1 
    
    
    
    88.1
  • Heavy (15N-Enriched):

    
     131.1 
    
    
    
    89.1
Workflow Visualization

ExperimentalWorkflow Culture Bacterial Culture (Log Phase) Pulse 15N-Pulse (e.g., 15N-D-Ala) Culture->Pulse Time t=0 Quench Metabolism Quench (-80°C MeOH) Pulse->Quench Timepoints (t1, t2...) Extract Metabolite Extraction (Chloroform/MeOH/H2O) Quench->Extract Cell Lysis LCMS HILIC-MS/MS Analysis Extract->LCMS Supernatant Data Enrichment Calculation (APE %) LCMS->Data Peak Integration

Figure 1: End-to-end workflow for 15N-NADA enrichment analysis, from bacterial culture to data processing.

Materials & Methods

Chemicals and Reagents[1][2]
  • Standards: N-acetyl-D-alanine (Sigma-Aldrich), 15N-D-Alanine (Cambridge Isotope Laboratories).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (1M stock, pH 6.8), Ammonium Hydroxide.

Sample Preparation (Intracellular Metabolites)

Note: Rapid quenching is essential to stop enzymatic turnover of peptidoglycan precursors.

  • Harvest: Centrifuge 1-5 mL of bacterial culture (

    
    ) at 10,000 x g for 30s at 4°C.
    
  • Wash: Quickly wash the pellet once with ice-cold PBS to remove extracellular media.

  • Quench/Lyse: Resuspend pellet immediately in 500 µL of cold extraction solvent (MeOH:ACN:H2O, 40:40:20 v/v/v) kept at -20°C.

  • Disrupt: Vortex vigorously for 1 min or use bead beating (0.1 mm zirconia beads) if the cell wall is thick (e.g., S. aureus).

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Filter: Transfer supernatant to a 0.22 µm PTFE filter vial or spin filter.

  • Store: Analyze immediately or store at -80°C.

LC-MS/MS Conditions

Chromatography (HILIC): HILIC is preferred over C18 for N-acetyl-D-alanine due to its high polarity.

  • Column: SeQuant® ZIC®-pHILIC (150 x 2.1 mm, 5 µm) or equivalent polymeric zwitterionic HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ). High pH improves peak shape for acidic metabolites in HILIC.
    
  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Profile:

Time (min) % B Description
0.0 90 Initial equilibration
2.0 90 Isocratic hold
12.0 40 Linear gradient elution
14.0 40 Wash
14.1 90 Return to initial

| 20.0 | 90 | Re-equilibration |

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Negative Mode.

  • Spray Voltage: -3500 V.

  • Gas Temps: Source 300°C, Sheath Gas 45 arb, Aux Gas 15 arb.

MRM Transitions: The quantification relies on the loss of the acetyl group (ketene loss, 42 Da) or the carboxyl group. The transitions below are optimized for selectivity.

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (V)Type
N-acetyl-D-alanine (Light) 130.1 88.0 5015Quant
N-acetyl-D-alanine (Light)130.158.05025Qual
N-acetyl-D-alanine (15N) 131.1 89.0 5015Quant
N-acetyl-D-alanine (15N)131.159.05025Qual

Note: The 15N label is on the amide nitrogen. The fragmentation


 corresponds to 

. The nitrogen is retained in the product ion (alanine backbone), preserving the mass shift.

Fragmentation Mechanism & Logic

Understanding the fragmentation is crucial to ensure the 15N label is not lost during the collision-induced dissociation (CID).

Fragmentation Precursor Precursor [M-H]- m/z 130.1 (Light) m/z 131.1 (15N) Transition Collision Cell (Loss of Ketene -42 Da) Precursor->Transition Struct1 CH3-CO-NH-CH(CH3)-COO- Precursor->Struct1 Product Product Ion m/z 88.0 (Light) m/z 89.0 (15N) Transition->Product Struct2 NH-CH(CH3)-COO- Product->Struct2

Figure 2: Fragmentation pathway of N-acetyl-D-alanine in negative mode. The acetyl group is lost as a neutral ketene, leaving the nitrogen-containing alanine backbone detected as the product ion.

Data Analysis & Calculation

Peak Integration

Using vendor software (e.g., Skyline, Analyst, MassHunter), integrate the area under the curve (AUC) for both the Light (130.1) and Heavy (131.1) transitions.[2][3][4][5]

Calculating Enrichment

The standard metric for isotopic enrichment is Atom Percent Excess (APE) or simply Fractional Enrichment .



Note: If using a 50% mixture or looking for small changes, correct for natural abundance (0.37% for 15N) by subtracting the theoretical natural abundance from the calculated ratio.

Stereospecificity Check

Standard HILIC does not separate D- and L-enantiomers of N-acetyl-alanine effectively.

  • Scenario A (Pulse Experiment): If you pulse with 15N-D-Alanine , the label is incorporated specifically into the D-position by D-Ala-D-Ala ligase (Ddl) or Alanine racemase (Alr). The 15N signal is predominantly N-acetyl-D-alanine.

  • Scenario B (Total Pool): If absolute chiral separation is required, replace the ZIC-HILIC column with a chiral column such as the Astec CHIROBIOTIC™ T or Sumichiral OA-5000 , using a mobile phase of MeOH/Water containing 0.1% Formic Acid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Sensitivity Ion suppression from salts.Divert flow to waste for the first 1.5 min. Ensure extraction solvent is clean.
Peak Tailing pH mismatch or metal interaction.Ensure Mobile Phase A is pH 9.0. Use PEEK tubing if possible (NADA can chelate).
No 15N Signal Slow uptake or rapid export.Increase pulse duration. Check if bacteria export NADA into media (analyze supernatant).
Isobaric Interference Leucine/Isoleucine fragments.[6]Verify retention times. N-acetyl-alanine elutes earlier than Leucine in HILIC.

References

  • Cava, F., et al. (2011). "Distinct pathways for modification of the bacterial cell wall." Cell, 145(3), 460-471. Link

  • Stankevičius, V., et al. (2020).[7] "Quantitative LC-MS/MS analysis of bacterial cell wall precursors." Journal of Microbiological Methods, 170, 105844. Link

  • Zhang, Y., & Rock, C. O. (2008). "Membrane lipid homeostasis in bacteria." Nature Reviews Microbiology, 6(3), 222-233. (Referenced for extraction protocols). Link

  • SeQuant ZIC-pHILIC User Guide. "Separation of polar hydrophilic compounds." Merck Millipore. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Isotopic Labeling & Metabolic Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Metabolic Scrambling of


N Labels in Bacterial Cultures
Department:  Bio-Molecular NMR & Protein Expression Support
Status:  Operational

Executive Summary: The "Scrambling" Phenomenon

User Issue: You are attempting residue-specific labeling (e.g.,


N-Leucine only) to simplify an NMR spectrum, but your HSQC data shows peaks for other amino acids (e.g., Glutamate, Alanine).

Root Cause: Bacterial metabolism is hostile to isotopic purity. Through transamination , E. coli enzymes transfer the amino group (


) from your expensive 

N-labeled amino acid to

-ketoglutarate, creating

N-Glutamate. Since Glutamate is the primary nitrogen donor for the cell, this "scrambles" the label into the general metabolic pool.

The Mechanism of Failure

To solve scrambling, you must visualize the nitrogen flow. The diagram below illustrates how a specific label is lost to the "Glutamate Pool."

NitrogenFlow Input Input: 15N-Labeled AA (e.g., 15N-Leu) Enzyme Transaminases (Aminotransferases) Input->Enzyme Metabolic Degradation Target Target Protein (Correct Label) Input->Target Direct Incorporation Keto Alpha-Keto Acid (Byproduct) Enzyme->Keto GluPool 15N-Glutamate Pool (The Scrambling Hub) Enzyme->GluPool Nitrogen Transfer Scramble Scrambled Output: 15N-Ala, 15N-Asp, 15N-Gln GluPool->Scramble Biosynthesis

Figure 1: The Transamination Trap. The competition between direct protein incorporation (Green) and metabolic degradation via transaminases (Red) determines the spectral quality.

Troubleshooting Guide (Q&A)

Case 1: "I am using an auxotrophic strain, but I still see scrambling."

Diagnosis: Auxotrophy prevents the synthesis of an amino acid, but it does not prevent the degradation of the amino acid you feed the bacteria. The Fix: You must inhibit the transaminases or saturate the pathways that consume your label.

  • Action: Switch to the Isotope Dilution Method . Add unlabelled versions of the amino acids that are prone to receiving the scrambled label (specifically Glutamate, Glutamine, Aspartate, and Alanine) to the growth media. This suppresses the uptake of

    
    N from the intracellular pool into these residues.
    
Case 2: "Which specific amino acids are most prone to scrambling?"

Technical Insight: Scrambling is not random; it follows the metabolic map. Data Summary:

Labeled Input (

N)
Primary Scrambling Targets (Noise)Metabolic Enzyme Responsible
Leucine Glutamate, AlanineBranched-chain amino acid aminotransferase (IlvE)
Valine Alanine, GlutamateTransaminase B (IlvE)
Aspartate Glutamate, Asparagine, MethionineAspartate aminotransferase (AspC)
Phenylalanine TyrosineAromatic amino acid aminotransferase (TyrB)
Case 3: "My protein yield drops drastically when I try to suppress scrambling."

Diagnosis: You may be starving the cells or creating toxicity by over-inhibiting metabolism. The Fix:

  • Reduce Induction Time: Limit expression to 3-4 hours post-induction. Long inductions (overnight) favor metabolic recycling.

  • Rich Defined Media: Do not use minimal M9 alone. Supplement with a cocktail of unlabelled amino acids (all 19 except the labeled one) to ensure the cell has ample building blocks, reducing the need to scavenge nitrogen from your labeled input.

Validated Protocol: The "Scavenger" Isotope Dilution

This protocol is designed to force E. coli to use the provided label for protein synthesis while using unlabelled supplements for general metabolism.

Reagents
  • Base Medium: M9 Minimal Media.

  • Carbon Source: Glucose (0.4% w/v).

  • Target Label:

    
    N-labeled Amino Acid (e.g., 
    
    
    
    N-Leu) at 100 mg/L.
  • Scavenger Cocktail: Unlabelled Alanine, Glutamate, Glutamine, Aspartate, and Asparagine (200-500 mg/L each).

  • Remainder Cocktail: All other unlabelled amino acids (50 mg/L each).

Step-by-Step Workflow
  • Inoculation: Grow cells in LB until OD600 reaches 0.7.

  • Wash Step (Critical): Centrifuge cells (3000 x g, 10 min). Discard LB supernatant. Resuspend pellet in M9 salts to wash away rich nitrogen sources. Repeat once.

  • Shift to Defined Media: Resuspend cells in the M9 Base Medium containing the Scavenger Cocktail and Remainder Cocktail (but NOT the labeled target yet).

  • Metabolic Reset: Incubate at 37°C for 15 minutes. This allows cells to deplete intracellular nitrogen stores and switch to utilizing the unlabelled scavengers.

  • Label Addition: Add the

    
    N-Target Amino Acid (100 mg/L).
    
  • Induction: Add IPTG (1 mM) immediately after label addition.

  • Harvest: Collect cells after 3–4 hours. Do not exceed 4 hours.

Decision Logic for Strain Selection

Use this logic flow to select the correct host system for your labeling needs.

StrainSelection Start Start: Select Host System Q1 Is the protein toxic? Start->Q1 Q2 Is strict 100% labeling required? Q1->Q2 No CFPS System: Cell-Free (CFPS) (Total Metabolic Control) Q1->CFPS Yes BL21 Strain: BL21(DE3) (Use Scavenger Protocol) Q2->BL21 No (Standard) Auxo Strain: DL39 / Auxotrophs (Genetic Suppression) Q2->Auxo Yes (High Purity)

Figure 2: Host Selection Logic. While BL21 is robust, auxotrophs (DL39) or Cell-Free Protein Synthesis (CFPS) offer higher isotopic fidelity for difficult targets.

References

  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440, 52–57. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text on spin systems and labeling).
  • Goto, N. K., & Kay, L. E. (2000). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 10(5), 585-592. [Link]

  • Muchmore, D. C., et al. (1989). Expression and nitrogen-15 labeling of proteins for proton and nitrogen-15 nuclear magnetic resonance. Methods in Enzymology, 177, 44-73. [Link]

Resolving signal overlap in 1H-15N HSQC spectra of D-alanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Resolving Signal Overlap in 1H-15N HSQC Spectra Target Analyte: D-Alanine Derivatives (Peptidomimetics, Cell Wall Precursors)

Executive Summary

D-alanine derivatives often present unique challenges in 1H-15N HSQC spectroscopy due to the clustering of amide resonances in the 7.8–8.5 ppm (


H) and 115–125 ppm (

N) regions. This overlap complicates structural verification and ligand binding studies (SAR). This guide provides a tiered troubleshooting approach, moving from chemical environment manipulation to advanced acquisition physics.

Tier 1: Chemical Environment Manipulation

Philosophy: Before altering the physics of the magnet, alter the chemistry of the sample. Small changes in the solvation sphere can induce significant chemical shift perturbations (


) in amide protons, resolving overlap.
Q: My D-Ala amide peaks are chemically equivalent or severely overlapped. How do I separate them without running a 3D experiment?

A: Implement Variable Temperature (VT) Profiling. Amide protons involved in intramolecular hydrogen bonds are shielded from solvent exchange and temperature effects. Exposed amides (often the D-Ala terminus) exhibit high temperature coefficients.

Protocol: Temperature Coefficient Determination
  • Baseline: Acquire 1H-15N HSQC at 298 K (25°C).

  • Step-Up: Increase temperature in 5 K increments (e.g., 298K, 303K, 308K, 313K).

    • Note: Ensure the sample is stable at higher temperatures.

  • Analysis: Track the chemical shift change (

    
    ).
    
  • Calculation: Calculate the temperature coefficient (

    
    ).
    
    • Result: Values > -4.5 ppb/K indicate solvent-exposed amides. Values < -4.5 ppb/K suggest hydrogen bonding. The differential shifting rate will likely separate the overlapped peaks.

Q: Temperature didn't work. What about the solvent?

A: Switch to a "Structure-Inducing" or "Disrupting" Solvent. If you are in DMSO-d6, the hydrogen bonding network is rigid.

  • Action: Titrate in a co-solvent.

  • Recommendation: Trifluoroethanol (TFE) or Acetonitrile-d3. TFE stabilizes secondary structures (helices/turns), potentially locking the D-Ala derivative into a distinct conformer with resolved shifts.

Tier 2: Acquisition Physics (Resolution Enhancement)

Philosophy: If chemical separation is impossible, we must increase the digital resolution of the experiment. However, we must do this without extending the experimental time to impractical lengths.

Q: I need higher resolution in the Nitrogen dimension ( N), but I cannot afford a 12-hour experiment.

A: Utilize Spectral Aliasing (Folding). Standard HSQC experiments set the spectral width (SW) to cover the entire amide region (approx. 30 ppm). This wastes data points on empty spectral space.

  • The Fix: Violate the Nyquist theorem intentionally.

  • Mechanism: Reduce the

    
    N SW to a fraction (e.g., 2-4 ppm). Peaks outside this window will "fold" (alias) back into the window.
    
  • Benefit: You obtain ultra-high resolution (equivalent to a huge number of points) with the same number of increments (

    
    ).
    
Protocol: Setup for Spectral Aliasing
  • Prescan: Run a fast, low-resolution HSQC with full width (e.g., 30 ppm) to locate the center of the cluster.

  • Calculation: Set the carrier frequency (

    
    ) to the center of your D-Ala cluster.
    
  • Restriction: Reduce the

    
    N spectral width to just cover the cluster (e.g., 5 ppm).
    
  • Acquisition: If a peak is at 125 ppm and your window is 115-120 ppm, it will appear at 120 - (125-120) = 115 ppm (simplified).

  • Unfolding: Use processing software (TopSpin, NMRPipe) to calculate the true chemical shift based on the known offset.

Q: My peaks are resolved but the S/N is too low to be certain.

A: Implement Non-Uniform Sampling (NUS). NUS allows you to skip a percentage of the indirect dimension increments (


) and reconstruct the missing data using algorithms like Iterative Soft Thresholding (IST) or SMILE.
  • Gain: You can acquire 4x the number of points (resolution) in the same amount of time by sampling only 25% of the grid.

Comparative Data: Resolution Techniques

TechniquePrimary BenefitTrade-offBest Use Case
Standard HSQC Robust, standard processingLow resolution in F1 (

N)
Simple, non-overlapped samples
Spectral Aliasing Highest Resolution per unit timePeaks may fold on top of each other if SW is too narrowDense clusters of D-Ala amides
NUS (25-50%) High Resolution + Time SavingsReconstruction artifacts (wiggles) if S/N is lowLow concentration samples requiring high res
Band-Selective HSQC Excites only specific region (Amides)Loses information outside the bandFocusing purely on NH correlations

Visualizing the Workflow

Diagram 1: Troubleshooting Decision Matrix

This flowchart guides the user through the logical steps of resolving signal overlap.

OverlapResolution Start Start: Overlapped 1H-15N HSQC CheckChem Can Sample be Altered? Start->CheckChem VT Run Variable Temp (VT) (298K - 313K) CheckChem->VT Yes (Preferred) CheckPhys Sample Fixed? Use Acquisition Physics CheckChem->CheckPhys No (Labile Sample) Solvent Titrate Co-solvent (TFE or Acetonitrile) VT->Solvent Overlap Persists Solvent->CheckPhys Overlap Persists Aliasing Spectral Aliasing (Reduce 15N SW) CheckPhys->Aliasing Maximize Res NUS Non-Uniform Sampling (High Res Grid) CheckPhys->NUS Save Time Field High Field Magnet (800 MHz+) Aliasing->Field Ultimate Resort

Caption: Decision matrix for resolving D-alanine amide overlap, prioritizing chemical methods before acquisition modifications.

Diagram 2: The Mechanism of Spectral Aliasing

Visualizing how reducing spectral width increases resolution without adding time.

AliasingMechanism Standard Standard HSQC SW: 30 ppm Points: 128 Res: 0.23 ppm/pt Aliased Aliased HSQC SW: 2 ppm Points: 128 Res: 0.015 ppm/pt Standard->Aliased Reduce SW Keep t1 constant Result 15x Resolution Gain (Same Experiment Time) Aliased->Result Folded Peaks

Caption: Comparison of digital resolution between Standard and Aliased HSQC experiments utilizing identical time resources.

References

  • Jeannerat, D. (2007). Restoring resolution in HSQC spectra by aliasing in the indirect dimension. Journal of Magnetic Resonance.

  • Hyberts, S. G., & Wagner, G. (2014). Non-uniform sampling for high-resolution NMR. Journal of Biomolecular NMR.

  • Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR. Establishes the -4.5 ppb/K threshold for H-bonding analysis.

  • Bax, A., et al. (1990). H-1-N-15 Correlation Spectroscopy for the Analysis of Proteins. Methods in Enzymology.

Minimizing proton exchange effects on N-acetyl-D-alanine-15N amide signals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Proton Exchange in N-acetyl-D-alanine-15N

Status: Active Ticket ID: NMR-PROT-EX-001 Assigned Specialist: Senior Application Scientist, Bio-NMR Division

Executive Summary

You are experiencing signal attenuation or broadening of the amide proton (


) in N-acetyl-D-alanine-15N . This is almost certainly due to solvent exchange broadening . In small, unstructured peptides like N-acetyl-D-alanine, the amide proton is solvent-exposed and subject to rapid exchange with bulk water. When this exchange rate (

) approaches or exceeds the chemical shift difference (in Hz) between the amide and water, the signal coalesces with the solvent or broadens into the baseline. Furthermore, standard water suppression techniques (like Presaturation) will inadvertently saturate your amide signal via chemical exchange saturation transfer (CEST).

This guide provides a self-validating protocol to minimize


 and recover your signal.
Module 1: The Thermodynamic "Sweet Spot" (pH Optimization)

Q: Why is my signal vanishing at neutral pH? A: Amide proton exchange is catalyzed by both acid (


) and base (

). At neutral pH (7.0), the base-catalyzed exchange rate is often orders of magnitude faster than the intrinsic relaxation rate of the spin system.

The exchange rate constant


 is defined by the Linderstrøm-Lang equation:


For N-acetyl-D-alanine, the "exchange minimum"—the pH where the V-shaped exchange curve hits its lowest point—is not pH 7.0. It is typically between pH 4.0 and 5.0 .

Actionable Advice:

  • Target pH: Adjust your sample to pH 4.5 – 5.0 .

  • Mechanism: At this pH, you minimize both acid-catalyzed protonation of the carbonyl oxygen (which facilitates exchange) and base-catalyzed abstraction of the amide proton.

Visualizing the Exchange Regime

ExchangeRegime Acid Acid Catalysis (High [H+]) SweetSpot Exchange Minimum (pH 4.5 - 5.0) Acid->SweetSpot Decrease H+ Broadening Signal Broadening (Fast k_ex) Acid->Broadening Promotes Base Base Catalysis (High [OH-]) Base->SweetSpot Decrease OH- Base->Broadening Promotes (Dominant) Signal Sharp Amide Signal (Slow k_ex) SweetSpot->Signal Yields

Figure 1: The pH dependence of amide proton exchange. The "Sweet Spot" represents the minimum of the V-curve where


 is slowest.
Module 2: Buffer Selection (The "Phosphate Trap")

Q: I buffered my sample with PBS (Phosphate Buffered Saline) at pH 5.0, but the signal is still weak. Why? A: You have encountered General Base Catalysis . While pH measures the concentration of specific protons (


), buffer ions themselves can accept protons and catalyze exchange.
  • Phosphate & Tris: These are notorious exchange catalysts. Phosphate ions (

    
     / 
    
    
    
    ) can act as proton acceptors, accelerating
    
    
    even if the pH meter reads 5.0.
  • The Solution: Use buffers with poor proton-accepting capabilities or sterically hindered bases.

Recommended Buffers:

  • Acetate-d3 (20-50 mM): Ideal for the pH 4.0–5.5 range. It has low catalytic activity for amide exchange.

  • Succinate-d4: Another excellent alternative for acidic pH.

  • Citrate-d4: Acceptable, but Acetate is preferred for simple peptides.

Critical Rule: Always use deuterated buffers to avoid introducing large background proton signals that complicate water suppression.

Module 3: Pulse Sequence Selection

Q: Can I use standard presaturation (zgpr on Bruker) to suppress water? A: NO. Presaturation works by applying a weak RF field to the water resonance for 1-2 seconds. Because your amide proton is exchanging with water, you are effectively transferring that saturation state from the water to your amide (Saturation Transfer). This bleaches your signal.[1]

Select the Correct Sequence:

FeaturePresaturation (zgpr)WATERGATE (zggpwg)Excitation Sculpting (zgesgp)
Mechanism Saturation TransferGradient DephasingSelective Refocusing
Effect on Amide Destructive (Bleaches signal)Protective (Preserves signal)Protective (Preserves signal)
Baseline Quality ExcellentGoodExcellent
Recommendation AVOID HIGHLY RECOMMENDED RECOMMENDED
Pulse Sequence Decision Tree

PulseSequence Start Start: Water Suppression Choice ExchangeRate Is Amide Exchange Fast? (pH > 6 or Unstructured) Start->ExchangeRate Presat Presaturation (zgpr) RISK: Saturation Transfer ExchangeRate->Presat No (Slow Exchange) Gradient Gradient Methods (Does not saturate water) ExchangeRate->Gradient Yes (Fast Exchange) Choice1 WATERGATE (3-9-19) Best for short T2 Gradient->Choice1 Choice2 Excitation Sculpting Best for flat baseline Gradient->Choice2

Figure 2: Decision logic for selecting water suppression techniques based on exchange regimes.

Module 4: Optimized Experimental Protocol

Objective: Maximize N-acetyl-D-alanine-15N amide signal intensity.

Step 1: Sample Preparation
  • Solvent: 90% H2O / 10% D2O (D2O is required for the lock signal).[2]

  • Buffer: 25 mM Sodium Acetate-d3.

  • pH Adjustment:

    • Measure pH using a micro-electrode.

    • Adjust to pH 4.8 using dilute HCl or NaOH (do not use phosphate buffers).

    • Note: No correction for isotope effect (

      
      ) is necessary if using a standard pH meter calibrated in H2O; simply target the meter reading of 4.8.
      
  • Temperature: Set the probe temperature to 278 K (5°C) or 283 K (10°C) .

    • Reasoning: Exchange rates decrease roughly 3-fold for every 10°C drop. Cooling the sample is the single most effective physical intervention.

Step 2: Spectrometer Setup
  • Lock/Shim: Lock on D2O; shim well (gradient shimming on the water peak).

  • Pulse Program: Load zggpwg (WATERGATE) or zgesgp (Excitation Sculpting).

  • Parameters:

    • O1P (Center Frequency): Set exactly on the water resonance (approx 4.7 ppm).

    • Spectral Width: Ensure it covers the amide region (8.0 - 9.5 ppm).

    • D1 (Relaxation Delay): Set to 1.5 - 2.0 seconds. Since we are not saturating water, we do not need to worry about saturation transfer during D1.

Step 3: Data Processing
  • Window Function: Apply an exponential line broadening (LB) of 1.0 - 3.0 Hz. Amides in exchange regimes often have naturally broad Lorentzian lines; matched filtration helps S/N.

  • Phasing: Gradient suppression sequences often require significant first-order phase correction (phc1).

References
  • Englander, S. W., & Kallenbach, N. R. (1983). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly Reviews of Biophysics, 16(4), 521-655. Link

  • Bai, Y., Milne, J. S., Mayne, L., & Englander, S. W. (1993). Primary structure effects on peptide group hydrogen exchange. Proteins: Structure, Function, and Bioinformatics, 17(1), 75-86. Link

  • Piotto, M., Saudek, V., & Sklenář, V. (1992). Gradient-tailored excitation for single-quantum NMR spectroscopy of aqueous solutions. Journal of Biomolecular NMR, 2(6), 661-665. Link

  • Hwang, T. L., & Shaka, A. J. (1995). Water suppression that works.[3][4] Excitation sculpting using arbitrary waveforms and pulsed field gradients.[5] Journal of Magnetic Resonance, Series A, 112(2), 275-279. Link

  • Koide, S., Jahnke, W., & Wright, P. E. (1995).[6] Measurement of intrinsic exchange rates of amide protons in a 15N-labeled peptide. Journal of Biomolecular NMR, 6(3), 306-312.[6] Link

Sources

Addressing enzymatic hydrolysis rates of N-acetyl-D-alanine in lysate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization of N-Acetyl-D-Alanine Deacetylation in Biological Lysates

Diagnostic Matrix: Rapid Triage

Before altering your experimental parameters, identify your specific failure mode using the table below.

SymptomProbable CausePrimary Solution
0% Conversion (Mammalian Lysate) Biological Constraint: Mammalian Aminoacylase I (ACY1) is L-stereospecific.Validation: This is likely a correct negative result. Use N-Ac-L-Ala as a positive control.
Low/Inconsistent Rate (Bacterial Lysate) Cofactor Depletion: D-Aminoacylases are metalloenzymes (Zn²⁺/Co²⁺).Action: Supplement lysis buffer with 0.1–0.5 mM CoCl₂ or ZnCl₂. Remove EDTA.
High Background Signal (HPLC) Protein Interference: Incomplete deproteination of lysate.Action: Switch from Methanol precipitation to Ultrafiltration (10kDa cutoff).
Non-Linear Kinetics Product Inhibition: Free D-Alanine inhibiting the enzyme.Action: Reduce substrate concentration or switch to continuous flow setups.

Critical Troubleshooting Guides (FAQs)

Topic A: The Stereochemistry Trap (Mammalian Systems)

Q: I am incubating N-acetyl-D-alanine with HEK293/Liver lysate, but I detect no free D-alanine. Is my lysate inactive?

A: Your lysate is likely functional, but your expectation may be biologically mismatched. Technical Insight: In mammalian physiology, cytosolic Aminoacylase I (ACY1) is the primary deacetylating enzyme. It exhibits strict stereospecificity for L-amino acids . It does not recognize the D-configuration of the alanine moiety due to the spatial arrangement of the active site, which coordinates the


-hydrogen and side chain specifically for L-isomers.
Validation Step: 
  • Run a parallel reaction with N-acetyl-L-alanine .

  • If the L-enantiomer is hydrolyzed rapidly while the D-enantiomer remains stable, your system is working correctly.

  • Note: Significant hydrolysis of N-Ac-D-Ala in mammalian lysate often indicates bacterial contamination.

Topic B: Activating Bacterial/Engineered D-Aminoacylases

Q: I am using an engineered E. coli lysate expressing D-aminoacylase, but activity is negligible. What is missing?

A: You have likely stripped the enzyme of its essential metal cofactor during lysis. Technical Insight: Most D-aminoacylases (e.g., from Alcaligenes or Streptomyces) are binuclear metalloenzymes requiring Zinc (Zn²⁺) or Cobalt (Co²⁺) for catalysis. Common lysis buffers containing EDTA or EGTA chelate these ions, irreversibly inactivating the enzyme. Corrective Protocol:

  • Lysis Buffer: Use 50 mM Tris-HCl (pH 7.8) without chelators.

  • Reconstitution: Add 0.1 mM CoCl₂ or ZnSO₄ to the reaction mixture.

  • Pre-incubation: Incubate the lysate with the metal ion for 10 minutes at 4°C prior to adding the substrate.

Topic C: Analytical Resolution & Racemization

Q: My LC-MS shows a peak for D-Alanine, but the retention time shifts. Is racemization occurring?

A: Enzymatic hydrolysis does not typically cause racemization, but chemical conditions might. Technical Insight: If you are using harsh acid quenching (e.g., 10% TCA) and heating, you may induce acid-catalyzed hydrolysis of the remaining substrate or racemization of the product. Solution:

  • Quenching: Use cold Acetonitrile (1:4 v/v) instead of strong acids.

  • Chiral Chromatography: Ensure your column (e.g., Chirex 3126 or Crownpak CR) is capable of resolving D-Ala from L-Ala to confirm the product identity.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway for diagnosing hydrolysis failure based on lysate source.

TroubleshootingFlow Start Start: No Hydrolysis Detected LysateType Identify Lysate Source Start->LysateType Mammalian Mammalian (Liver/Kidney/Cell Line) LysateType->Mammalian Bacterial Bacterial/Fungal (Native or Recombinant) LysateType->Bacterial ControlCheck Run N-Ac-L-Ala Control Mammalian->ControlCheck CheckBuffer Check Lysis Buffer Bacterial->CheckBuffer ResultNormal Result: Normal Physiology (ACY1 is L-specific) ControlCheck->ResultNormal L-form Hydrolyzed ResultContam Result: Bacterial Contamination ControlCheck->ResultContam D-form Hydrolyzed EDTA_Check Contains EDTA/EGTA? CheckBuffer->EDTA_Check AddMetal Action: Remove Chelator Add 0.1mM Co2+/Zn2+ EDTA_Check->AddMetal Yes CheckpH Check pH (Optimum 7.5-8.0) EDTA_Check->CheckpH No

Figure 1: Decision tree for diagnosing lack of enzymatic activity in N-acetyl-D-alanine hydrolysis assays.

Standardized Experimental Protocol

Objective: To quantitatively measure N-acetyl-D-alanine hydrolysis rates while controlling for spontaneous degradation and stereospecificity.

Reagents
  • Substrate Stock: 100 mM N-acetyl-D-alanine in 50 mM Tris-HCl, pH 8.0.

  • Buffer: 50 mM Tris-HCl, pH 8.0 (Supplemented with 0.1 mM CoCl₂ for bacterial assays).

  • Quenching Agent: Ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Internal Standard: N-acetyl-D-valine (for LC-MS normalization).

Workflow
  • Lysate Preparation:

    • Lyse cells in Tris-HCl (pH 8.0). DO NOT use PBS (Phosphate can inhibit some metalloenzymes) or EDTA.

    • Clarify by centrifugation (15,000 x g, 10 min, 4°C).

    • Normalize total protein to 1.0 mg/mL.

  • Reaction Initiation:

    • Pre-warm 180 µL of Lysate at 37°C for 5 minutes.

    • Add 20 µL of Substrate Stock (Final conc: 10 mM).

    • Critical: Include a "Buffer Only" blank to subtract spontaneous hydrolysis.

  • Time Course Sampling:

    • Harvest 50 µL aliquots at T=0, 15, 30, 60, and 120 minutes.

    • Immediately transfer into 200 µL Quenching Agent.

  • Processing:

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes to pellet protein.

    • Inject supernatant into HPLC/LC-MS.

Assay Workflow Diagram

AssayWorkflow Prep Lysate Prep (No EDTA) Incubate Incubation 37°C, pH 8.0 Prep->Incubate + Substrate Sample Sampling (0, 15, 30... min) Incubate->Sample Quench Quench (ACN + 0.1% FA) Sample->Quench Analyze Analysis (Chiral LC-MS) Quench->Analyze

Figure 2: Step-by-step workflow for kinetic analysis of N-acetyl-D-alanine hydrolysis.

References

  • Greenstein, J. P., et al. (1953). "The Enzymatic Resolution of Racemic Amino Acids." Advances in Protein Chemistry. (Foundational text on Aminoacylase I specificity).

  • Wakayama, M., et al. (1995). "Cloning and sequencing of a gene encoding D-aminoacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6." Bioscience, Biotechnology, and Biochemistry. (Details on bacterial D-specific enzymes and Co2+/Zn2+ requirements).

  • Lindner, H., et al. (2000). "Specific detection of N-acetylated amino acids in human urine by electrospray ionization-mass spectrometry." Journal of Chromatography B. (Methodology for detecting N-acetylated metabolites).

  • Sakai, K., et al. (1991). "Purification and properties of N-acyl-D-amino acid deacylase from Alcaligenes faecalis DA1." Journal of Fermentation and Bioengineering. (Confirming metal dependence and pH optima).

Validation & Comparative

Precision at the Limit: Validating 15N Enrichment using GC-C-IRMS vs. High-Resolution MS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Senior Scientists, DMPK Researchers, and Metabolic Flux Analysts

Executive Summary: The Divergence of Sensitivity and Specificity

In drug development and metabolic flux analysis (MFA), validating Nitrogen-15 (


) enrichment is a critical step for tracing amino acid turnover, nucleotide biosynthesis, and xenobiotic metabolism. The choice between Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)  and High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap/Q-TOF)  is often reduced to a trade-off between sensitivity and structural resolution.

This guide establishes that GC-C-IRMS remains the "Gold Standard" for low-level enrichment (<0.5 Atom Percent Excess) due to its ability to measure bulk isotope ratios with ultra-high precision (


). However, HRMS is superior for enrichments >1.0%  and is the only viable option when positional isotopomer information (where the 

is located) is required.

This document provides a self-validating protocol to cross-reference these technologies, ensuring data integrity in high-stakes pre-clinical and clinical studies.

Fundamental Principles: Combustion vs. Intact Ionization

To validate data, one must understand the distinct physical mechanisms generating the signal.

GC-C-IRMS: The Combustion Route

IRMS does not measure the molecule itself. It measures the ratio of


 in pure 

gas derived from the sample.
  • Separation: Analytes are separated by GC.

  • Combustion: Effluent passes through a reactor (NiO/CuO/Pt) at

    
    .[1] All organic nitrogen is converted to 
    
    
    
    (and
    
    
    , which is reduced to
    
    
    ).
  • Purification:

    
     and 
    
    
    
    are scrubbed (Nafion/Cryogenic traps) to prevent isobaric interference.
  • Detection: Faraday cups simultaneously detect

    
     28 (
    
    
    
    ), 29 (
    
    
    ), and 30 (
    
    
    ).
HRMS (Orbitrap/Q-TOF): The Molecular Route

HRMS measures the intact molecular ion distribution.

  • Ionization: Soft ionization (ESI or CI) preserves the molecular structure.[2]

  • Resolution: High resolving power (

    
    ) separates the 
    
    
    
    isotopologue (
    
    
    ) from naturally occurring
    
    
    or
    
    
    isotopes.
  • Detection: The ratio of the monoisotopic peak (

    
    ) to the isotopologue peak (
    
    
    
    ) is calculated directly.
Visualization: Comparative Workflow

G Sample Biological Sample (Plasma/Tissue) Deriv Derivatization (e.g., N-acetyl methyl ester) Sample->Deriv LC LC or GC Separation Sample->LC No Deriv needed GC Gas Chromatography Deriv->GC Combustion Combustion Reactor (1000°C, NiO/CuO) GC->Combustion IRMS Path Reduction Reduction/Trapping (Remove CO2/H2O) Combustion->Reduction Faraday IRMS Detection (m/z 28, 29, 30) Reduction->Faraday Result_IRMS Result: Bulk δ15N (Avg Enrichment) Faraday->Result_IRMS Ionization Soft Ionization (ESI/CI) LC->Ionization HRMS Path Orbitrap Orbitrap/TOF Analyzer (R > 140k) Ionization->Orbitrap Result_HRMS Result: Isotopologues (M+0, M+1... Positional) Orbitrap->Result_HRMS

Figure 1: Divergent workflows for 15N analysis. IRMS destroys structure for precision; HRMS preserves structure for specificity.

Performance Comparison: The Data

The following data summarizes performance metrics derived from cross-validation studies (e.g., Godin et al., 2011; USGS Standards).

FeatureGC-C-IRMS (The Standard)HRMS (The Challenger)
Primary Output Delta Value (

‰)
Atom Percent Excess (APE) / MPE
Precision (

)
High:

to

Moderate:

to

mol%
Detection Limit (Enrichment) Natural Abundance (

) to

Typically

to

APE
Sample Requirement High (

100 ng - 1

g N on column)
Low (pg to ng range)
Dynamic Range Linear range is narrow (saturation risk)Wide linear dynamic range
Interferences Isobaric CO (requires separation)Matrix ions (requires High Res)
Structural Insight None (Combustion to

)
High (MS/MS locates label)

Critical Insight: IRMS is approximately 100x more precise for measuring natural abundance variations, but HRMS rivals IRMS accuracy once enrichment exceeds 1.0 APE.

Validating Enrichment: A Step-by-Step Protocol

To validate a new


 tracer method, you must demonstrate linearity and recovery against a "Ground Truth" (IRMS).
Phase 1: Preparation of the "Truth" Curve

Create a gravimetric standard curve using a certified


-labeled amino acid (e.g., 

-Leucine,

) mixed with a natural abundance standard.
  • Stock A: Natural Abundance Leucine (

    
    ).
    
  • Stock B:

    
    -Leucine (
    
    
    
    ).
  • Mixes: Prepare mixtures targeting theoretical enrichments:

    • 0.366% (Blank)

    • 0.50%

    • 1.00%

    • 5.00%

    • 10.00%[3]

Phase 2: GC-C-IRMS Analysis (The Reference)
  • Derivatization: Convert amino acids to N-acetyl methyl esters (NACME) or N-pivaloyl-i-propyl esters. Note: Avoid introducing Nitrogen in the derivatizing agent if possible, or correct for it mathematically.

  • Oxidation: Reactor at

    
    .
    
  • CO2 Removal: Ensure liquid nitrogen trap is active to remove

    
     (mass 44) which can fragment to CO (mass 28), interfering with 
    
    
    
    .
  • Calculation: Report

    
     vs. Air.
    
Phase 3: HRMS Analysis (The Test)
  • Method: LC-MS (HILIC or C18) or GC-MS (same derivative as IRMS).

  • Resolution: Set Orbitrap resolution

    
     (FWHM) to resolve 
    
    
    
    peaks from
    
    
    isotopes of adjacent masses.
  • Extraction: Extract Ion Chromatograms (XIC) for

    
     and 
    
    
    
    with a mass tolerance of
    
    
    ppm.
Phase 4: Mathematical Convergence

To validate the HRMS method, the calculated APE must match the IRMS-derived APE.

Formula 1: Converting IRMS


 to Atom Percent (

)

Where

(Standard Ratio of Air)

.

Formula 2: Calculating APE from HRMS Intensities



Note: This is a simplified approximation. For high accuracy, one must account for the natural abundance of C, H, and O in the molecule using a correction matrix.

Decision Framework: When to Use Which?

Use the following logic flow to select the appropriate instrument for your study.

DecisionTree Start Start: Define Study Goal Enrichment Expected Enrichment Level? Start->Enrichment Low Low (< 0.5%) Enrichment->Low High High (> 1.0%) Enrichment->High IRMS_Rec Use GC-C-IRMS (Essential for precision) Low->IRMS_Rec Positional Need Positional Info? (e.g., Amide vs Amine N) High->Positional Yes Yes Positional->Yes Structure matters No No Positional->No Bulk flux only HRMS_Rec Use HRMS (Orbitrap/Q-TOF) (Sufficient precision, higher throughput) Yes->HRMS_Rec No->IRMS_Rec If max accuracy needed No->HRMS_Rec If high throughput needed

Figure 2: Decision Matrix for Instrument Selection.

Case Study: Validating Threonine Flux

A comparative study by Godin et al. demonstrated the validation process effectively.

  • Scenario: Measuring

    
    -Threonine enrichment in plasma.
    
  • IRMS Method: GC-C-IRMS of N(O,S)-ethoxycarbonyl ethyl ester derivatives.

  • HRMS Method: GC-MS (Quadrupole/Orbitrap) of the same derivative.

  • Result: For enrichments > 0.2 MPE (Mole Percent Excess), the two methods showed no statistical difference (ANOVA,

    
    ).
    

References

  • Godin, J. P., et al. (2011). "Simultaneous measurement of 13C and 15N-isotopic enrichments of threonine by mass spectrometry." Rapid Communications in Mass Spectrometry.

  • Sessions, A. L. (2006). "Isotope-ratio detection for gas chromatography." Journal of Separation Science.

  • Thermo Fisher Scientific. (2019). "Orbitrap Mass Spectrometry for Routine and Research Applications." Technical Note.

  • UC Davis Stable Isotope Facility. (2024). "Compound Specific 13C & 15N Analysis of Amino Acids by GC-C-IRMS." Standard Operating Procedures.

  • Elsila, J. E., et al. (2024). "Stable Nitrogen Isotope Analysis of Amino Acids by Orbitrap Mass Spectrometry." Rapid Communications in Mass Spectrometry.

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation Patterns of N-Acetyl-D-alanine-15N

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of N-Acetyl-D-alanine isotopically labeled with 15N. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework against its unlabeled counterpart, supported by mechanistic insights and detailed experimental protocols. Our objective is to equip you with the necessary expertise to interpret complex mass spectra, a critical skill in metabolism studies, pharmacokinetic analysis, and proteomics.

Introduction: The Significance of Isotopic Labeling in Mass Spectrometry

Stable isotope labeling (SIL) is a cornerstone of modern analytical chemistry, enabling precise quantification and the elucidation of metabolic pathways. The introduction of a heavy isotope, such as 15N, into a molecule creates a distinct mass shift, allowing its fate to be traced through complex biological systems. Understanding the fragmentation behavior of these labeled compounds is paramount, as it not only confirms the site of labeling but also provides structural information critical for metabolite identification. This guide focuses on N-Acetyl-D-alanine-15N, a derivative of the non-proteogenic amino acid D-alanine, which is relevant in various biochemical and pharmaceutical contexts.

Theoretical Fragmentation Pathways: A Mechanistic Comparison

The fragmentation of N-acetylated amino acids in a mass spectrometer is primarily driven by the charge localization following ionization. Electron Ionization (EI) and softer techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) will induce characteristic fragmentation patterns. The presence of the 15N atom in the amide linkage of N-Acetyl-D-alanine introduces a +1 Da mass shift in any fragment containing this nitrogen, providing a clear spectroscopic signature.

Fragmentation of Unlabeled N-Acetyl-D-alanine

The fragmentation of the unlabeled molecule (C5H9NO3, Molar Mass: 131.13 g/mol ) typically proceeds through several key pathways. The primary sites of bond cleavage are the amide bond and the bonds adjacent to the carbonyl groups.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the carboxylic acid group can lead to the loss of the carboxyl group (•COOH, 45 Da).

  • Amide Bond Cleavage: Scission of the amide bond can result in the formation of an acetyl cation (CH3CO+, m/z 43) and an alanine radical cation.

  • Loss of Water: Dehydration can occur, particularly under thermal conditions in the ion source.

Predicted Fragmentation of N-Acetyl-D-alanine-15N

For the 15N-labeled analogue (C5H9¹⁵NO3, Molar Mass: 132.13 g/mol ), the fundamental fragmentation pathways remain the same, but the masses of nitrogen-containing fragments are shifted.

  • Fragments Containing the 15N Atom: Any fragment retaining the amide linkage will exhibit a +1 Da shift compared to the unlabeled compound. For instance, the molecular ion will be at m/z 132.

  • Fragments Lacking the 15N Atom: Fragments that do not contain the nitrogen atom, such as the acetyl cation (CH3CO+), will remain at the same m/z (e.g., m/z 43). This provides a crucial internal reference point.

The diagram below illustrates the predicted primary fragmentation pathways for N-Acetyl-D-alanine-15N.

Fragmentation_Pathway cluster_M Molecular Ion cluster_F1 Loss of Methyl Radical cluster_F2 Loss of Acetyl Group cluster_F3 Loss of Carboxyl Group cluster_F4 Acetyl Cation M [C₅H₉¹⁵NO₃]⁺ m/z = 132 F1 [C₄H₆¹⁵NO₃]⁺ m/z = 117 M->F1 - •CH₃ F2 [C₃H₆¹⁵NO₂]⁺ m/z = 90 M->F2 - C₂H₃O F3 [C₄H₉¹⁵N]⁺ m/z = 74 M->F3 - •COOH F4 [C₂H₃O]⁺ m/z = 43 M->F4 Amide Cleavage

Caption: Predicted Fragmentation of N-Acetyl-D-alanine-15N.

Comparative Data Summary

The following table summarizes the expected key ions for both N-Acetyl-D-alanine and its 15N-labeled counterpart. This direct comparison is invaluable for rapid identification and confirmation of the labeled compound in a complex matrix.

Proposed Fragment IdentityUnlabeled N-Acetyl-D-alanine (m/z)N-Acetyl-D-alanine-15N (m/z)Mass Shift (Da)
Molecular Ion [M]+131132+1
[M - CH3]+116117+1
[M - COOH]+8687+1
Alanine fragment [M-C2H2O]+8990+1
Acetyl Cation [CH3CO]+43430
Immonium Ion [CH3CH=NH2]+4445+1

Experimental Protocol: Acquiring High-Fidelity Mass Spectra

To validate the predicted fragmentation patterns, a robust and reproducible experimental workflow is essential. The following protocol outlines the key steps for analyzing N-Acetyl-D-alanine-15N using a standard quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of N-Acetyl-D-alanine-15N in a 50:50 mixture of acetonitrile and water.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent system.

  • Unlabeled Standard: Prepare a corresponding 10 µg/mL working solution of unlabeled N-Acetyl-D-alanine to serve as a direct comparator.

Mass Spectrometer Configuration and Calibration
  • Ionization Mode: Operate the ESI source in positive ion mode.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Nebulizer Pressure: 35 psi

    • Drying Gas Flow: 8 L/min

    • Drying Gas Temperature: 325 °C

  • Mass Analyzer Settings:

    • Acquisition Mode: MS/MS (or tandem MS)

    • Collision Energy: Ramp from 10 to 40 eV to observe a range of fragment ions.

    • Collision Gas: Argon

    • Mass Range: m/z 50-200

Data Acquisition and Processing Workflow

The logical flow for data acquisition and subsequent analysis is depicted in the diagram below. This systematic approach ensures data integrity and facilitates accurate interpretation.

Data_Workflow A Sample Infusion B Full Scan MS Acquisition A->B C Precursor Ion Selection (m/z 132) B->C D Tandem MS (MS/MS) Scan C->D E Data Processing & Spectral Interpretation D->E F Comparative Analysis with Unlabeled Standard E->F

Caption: Experimental Workflow for MS/MS Analysis.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checkpoints. The concurrent analysis of the unlabeled standard provides an immediate and reliable reference for fragmentation behavior. The presence of the non-shifted acetyl cation (m/z 43) in the spectrum of the 15N-labeled compound serves as an internal calibrant and confirms the integrity of the acetyl moiety. Furthermore, the consistent +1 Da shift across all nitrogen-containing fragments provides a high degree of confidence in the identification of the labeled molecule.

Conclusion

The predictable and distinct fragmentation pattern of N-Acetyl-D-alanine-15N makes it an excellent probe for various analytical applications. By understanding the fundamental principles of its fragmentation and employing a rigorous experimental approach, researchers can confidently identify and quantify this labeled compound in complex biological matrices. The comparative data and workflows presented in this guide provide a solid foundation for incorporating N-Acetyl-D-alanine-15N into your research and development pipelines.

References

  • General Principles of Mass Spectrometry and Fragmentation

    • Title: Mass Spectrometry: A Textbook
    • Source: Springer
    • URL: [Link]

  • Fragmentation of Amino Acids

    • Title: Tandem Mass Spectrometry of Amino Acids and Peptides
    • Source: Journal of the American Society for Mass Spectrometry
    • URL: [Link]

  • Stable Isotope Labeling in Drug Metabolism

    • Title: The Use of Stable Isotopes in Drug Metabolism and Pharmacokinetics
    • Source: Expert Opinion on Drug Metabolism & Toxicology
    • URL: [Link]

Comprehensive Guide: Cross-Validation of NMR and MS Data for Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of systems biology, Metabolic Flux Analysis (MFA) serves as the gold standard for quantifying cellular metabolism. While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are often viewed as competing platforms, robust flux modeling requires their integration.

This guide addresses the technical necessity of cross-validation. MS offers superior sensitivity for low-abundance intermediates, providing Mass Isotopomer Distributions (MIDs). NMR, conversely, provides positional isotopomer data, essential for resolving symmetric molecule scrambling and parallel pathway usage (e.g., Glycolysis vs. Pentose Phosphate Pathway). This document outlines the methodology for integrating these orthogonal datasets to minimize the solution space of metabolic models.

Part 1: Technical Comparison & Strategic Selection

To validate flux, one must understand the distinct data types generated by each platform. The error in MFA often stems from "blind spots" in a single-platform approach.

Comparative Analysis: NMR vs. MS in Fluxomics
FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (GC/LC-MS)
Primary Data Output Positional Isotopomers (Specific Carbon labeling)Mass Isotopologues (MIDs: M+0, M+1, etc.)
Sensitivity Low (Requires

M to mM concentrations)
High (Can detect nM to fM range)
Sample Preparation Minimal (Non-destructive)Complex (Derivatization often required for GC)
Pathway Resolution High: Resolves oxidative vs. non-oxidative PPP; TCA cycle symmetry.Medium: Hard to distinguish isotopomers with identical mass without MS/MS.
Quantification Inherently quantitative (signal

nuclei count).
Requires isotopic internal standards; ionization variance.
The Causality of Integration

Why cross-validate?

  • The Symmetry Problem: In the TCA cycle, Succinate is a symmetric molecule. The label orientation is randomized. MS (measuring mass only) cannot distinguish which carbon holds the 13C label. NMR can detect specific isotopomers in downstream metabolites (like Glutamate) to infer upstream scrambling.

  • The Dilution Problem: MS is excellent at detecting total enrichment (fractional labeling), while NMR is superior at detecting specific bond connectivity (scalar coupling). Combining them constrains the metabolic model, preventing "over-fitting" to noise.

Part 2: Experimental Workflow & Protocols

This protocol describes a Parallel Extraction Strategy designed to generate matched samples for both platforms from a single biological replicate, ensuring data consistency.

Phase 1: Tracer Selection & Cell Culture

Objective: Establish Isotopic Steady State (ISS).

  • Tracer: Use [1,2-13C2]-Glucose (for resolving PPP flux) or [U-13C6]-Glucose (for total turnover).

  • Duration: Minimum 5x doubling times to reach isotopic steady state for macromolecules; or dynamic sampling for non-steady-state MFA (INST-MFA).

Phase 2: Dual-Stream Metabolite Extraction

Rationale: NMR requires high mass; MS requires clean matrices. A modified Bligh-Dyer method is used to split the polar phase.

Step-by-Step Protocol:

  • Quenching: Rapidly quench cells (e.g., 10^7 HeLa cells) with liquid nitrogen or -80°C 80% Methanol to stop metabolic activity immediately.

  • Lysis: Add 400

    
    L Methanol (cold) and 400 
    
    
    
    L Chloroform. Vortex vigorously.
  • Phase Separation: Add 400

    
    L H2O (HPLC grade). Centrifuge at 10,000 x g for 10 mins at 4°C.
    
  • The Split (Critical Step):

    • Remove the upper polar (methanol/water) phase.

    • Aliquot A (NMR): Take 75% of the volume. Dry under nitrogen flow. Reconstitute in 600

      
      L D2O containing DSS (internal standard).
      
    • Aliquot B (MS): Take 25% of the volume. Dry under nitrogen. Derivatize (for GC-MS) using MOX/TBDMS reagents.

Phase 3: Data Acquisition
NMR Parameters (1D and 2D)
  • Instrument: 600 MHz or higher (cryoprobe recommended).

  • Pulse Sequence: 1D 1H-NOESY with water suppression (quantification) and 2D 1H-13C HSQC (isotopomer resolution).

  • Target: Focus on high-abundance amino acids (Glutamate, Alanine, Lactate) which act as reporters for central carbon metabolism.

MS Parameters (GC-MS Example)
  • Mode: Electron Impact (EI) ionization.

  • Scan: SIM (Selected Ion Monitoring) mode for specific metabolite fragments.

  • Correction: Correct natural abundance of C, H, N, O, Si isotopes using algorithms like IsoCor or cellular metabolic modeling software.

Part 3: Visualization of Logic & Workflow

Workflow Logic: From Culture to Data Fusion

The following diagram illustrates the parallel processing pipeline required to ensure that the MS and NMR data come from the exact same metabolic context.

IntegratedWorkflow cluster_0 Sample Prep cluster_1 Analytical Streams Cell Cell Culture (13C Tracer) Quench Metabolic Quenching (-80°C MeOH) Cell->Quench Extract Biphasic Extraction (MeOH/CHCl3/H2O) Quench->Extract Split Phase Splitting Extract->Split PrepNMR Dry & Reconstitute in D2O + DSS Split->PrepNMR 75% Vol (Low Sensitivity) PrepMS Derivatization (MOX/TBDMS) Split->PrepMS 25% Vol (High Sensitivity) AcqNMR NMR Acquisition (1H, HSQC, TOCSY) PrepNMR->AcqNMR DataNMR Positional Isotopomers (Specific C-C bonds) AcqNMR->DataNMR Fusion Metabolic Flux Modeling (INCA / 13C-Flux2) DataNMR->Fusion Constraints: Branching AcqMS GC/LC-MS Acquisition (SIM Mode) PrepMS->AcqMS DataMS Mass Isotopologues (MIDs: M+0, M+1...) AcqMS->DataMS DataMS->Fusion Constraints: Pool Size

Figure 1: The Integrated Workflow ensures that low-sensitivity NMR and high-sensitivity MS data are derived from the same biological event, minimizing batch effects.

Pathway Resolution Logic

This diagram demonstrates why both are needed. It shows how NMR resolves the "Pentose Phosphate Pathway (PPP) vs. Glycolysis" split, which MS often struggles to quantify accurately due to overlapping mass isotopomers.

PathwayResolution G6P Glucose-6-P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Triose Triose-P Lac Lactate Triose->Lac MS_View MS Data: Total Labeling % (Cannot distinguish path) Lac->MS_View NMR_View NMR Data: C1-C2 Bond Breakage (Defines PPP Flux) Lac->NMR_View Glycolysis->Triose PPP->Triose

Figure 2: Resolution Logic. While MS detects the label in Lactate, NMR determines if the label arrived via Glycolysis (preserving C-C bonds) or PPP (rearranging carbons).

Part 4: Data Cross-Validation & Troubleshooting

When merging datasets, discrepancies often arise. This is not a failure but a discovery mechanism.

The Discrepancy Matrix

If NMR and MS data for the same metabolite (e.g., Glutamate) do not converge in the flux model:

  • Scenario A: MS shows enrichment, NMR shows none.

    • Cause: The metabolite is below the NMR detection limit (LOD), or the enrichment is diluted by a large inactive pool that NMR sees but MS (looking only at ionized fragments) might miss if matrix suppression occurs.

    • Action: Trust the MS for low-abundance pools; verify NMR shimming and pulse width.

  • Scenario B: MIDs match, but Positional Isotopomers clash.

    • Cause: Metabolic Channeling or Compartmentalization. The mitochondrial pool of Acetyl-CoA might be labeled differently than the cytosolic pool.

    • Action: Introduce a "dilution factor" or a second compartment in the metabolic model (e.g., using INCA software). This is often where novel biology is found.

Software for Integration

Do not calculate fluxes manually. Use software capable of handling both constraints:

  • INCA (Isotopomer Network Compartmental Analysis): The industry standard for integrating MS and NMR constraints.

  • 13C-Flux2: Robust for large-scale networks.

References

  • Lane, A. N., Fan, T. W-M., & Higashi, R. M. (2008). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Methods in Cell Biology, 84, 175-200.

  • Zamboni, N., Saghatelian, A., & Patti, G. J. (2015).

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325.

  • Choi, J., & Antoniewicz, M. R. (2019). Tandem mass spectrometry: a novel approach for metabolic flux analysis. Current Opinion in Biotechnology, 55, 34-40.

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201.

Safety Operating Guide

Executive Summary: The "BLUF" (Bottom Line Up Front)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-ALANINE, N-ACETYL (15N) Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, and EHS Officers

Is it Radioactive? NO. N-Acetyl-D-alanine (15N) contains Nitrogen-15, a stable isotope . It emits no ionizing radiation. DO NOT dispose of this material in radioactive waste streams. Doing so creates "mixed waste," exponentially increasing disposal costs and regulatory scrutiny.

Is it Hazardous? YES (Low Level). While not a P-listed or U-listed acute toxin (RCRA), it is a chemical irritant. It must be disposed of as Chemical Waste , not general trash or sanitary sewer (drain) waste, to comply with Best Laboratory Practices (BLP) and local environmental discharge regulations regarding biological oxygen demand (BOD) and nitrogen loading.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material against this profile to ensure no unexpected contaminants (e.g., solvents or biologicals) are present.

PropertySpecificationOperational Implication
Compound Name N-Acetyl-D-alanine-15NLabel clearly to distinguish from L-isomer or non-labeled variants.
CAS Number Varies by enrichment (Generic: 19436-52-3)Use generic CAS for waste manifest if specific isotope CAS is unavailable.
Radioactivity None (Stable Isotope)CRITICAL: Segregate from radioactive waste.
GHS Classification Irritant (Skin/Eye/Respiratory)PPE (Gloves, Goggles) required during handling.
RCRA Status Non-Regulated (unless mixed)Dispose of as "Non-RCRA Regulated Chemical Waste."
Physical State White Crystalline SolidDust generation is the primary exposure vector.

The Isotope Factor: 15N vs. 14N

As a Senior Application Scientist, I often see laboratories mishandle stable isotopes due to a lack of clear labeling.

  • The "Mixed Waste" Trap: If a researcher throws a 15N vial into a radioactive waste bin (thinking "isotope = radiation"), the entire bin may need to be held for decay-in-storage or treated as mixed waste.

    • Action: Mark all disposal tags explicitly: "STABLE ISOTOPE - NON-RADIOACTIVE."

  • Cost & Recovery: 15N-labeled compounds are significantly more expensive than their natural abundance counterparts.

    • Action: Before disposal, confirm with the Principal Investigator (PI) that the material is truly waste and not recoverable for mass spectrometry standards.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Scope: Expired powder, contaminated gloves, weighing boats, and paper towels.

  • Segregation:

    • Separate from Oxidizers (e.g., nitrates, perchlorates) to prevent potential exothermic reactions.

    • Separate from Biological Waste (unless the compound was used in cell culture; see Scenario C).

  • Containerization:

    • Place solid waste in a clear, 6-mil polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Do not use "Biohazard" (Red) bags for chemical-only waste.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: "N-Acetyl-D-alanine (15N)."

    • Hazard Checkbox: "Irritant."

    • Constituents: "100%."

Scenario B: Liquid Waste (Aqueous or Solvent Solutions)[1]

Scope: Reaction mixtures, mother liquors, or stock solutions.[1]

  • pH Verification:

    • N-Acetyl-D-alanine is acidic.[2][3] Check the pH of the waste stream.

    • Rule: If pH < 2 or > 12.5, it is a Corrosive Hazardous Waste (D002). Neutralization (pH 5–9) is recommended only if your site permit allows elementary neutralization. Otherwise, label as corrosive.

  • Solvent Compatibility:

    • Aqueous Solutions: Collect in "Aqueous Waste" carboys.

    • Organic Solvents: If dissolved in methanol/acetonitrile, collect in "Organic Solvent" carboys.

    • Warning: Do not mix with metal-bearing waste (e.g., mercury, lead) as this complicates incineration.

  • Labeling:

    • List all solvents (e.g., "Water 90%, N-Acetyl-D-alanine 10%").

Scenario C: Empty Containers (The "RCRA Empty" Rule)

To dispose of the original glass vial in the glass trash:

  • Triple Rinse: Rinse the vial three times with a solvent capable of dissolving the residue (water or ethanol).

  • Collect Rinsate: Pour the rinse liquid into the appropriate Liquid Waste container (Scenario B).

  • Deface Label: Cross out the chemical name and the "15N" marking.

  • Disposal: Place the clean, dry vial in the "Broken Glass/Sharps" bin.

Decision Matrix: Disposal Workflow

The following diagram illustrates the decision logic for disposing of N-Acetyl-D-alanine (15N) to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: N-Acetyl-D-alanine (15N) StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Liquid Solid Solid Waste StateCheck->Solid Solid BioCheck Contaminated with Biologicals? Liquid->BioCheck BioWaste Dispose as Biohazardous Waste (Autoclave/Incinerate) BioCheck->BioWaste Yes ChemCheck Solvent Type? BioCheck->ChemCheck No AqWaste Aqueous Waste Carboy (Check pH) ChemCheck->AqWaste Water-based OrgWaste Organic Solvent Carboy (Halogenated/Non-Halogenated) ChemCheck->OrgWaste Solvent-based ContainerCheck Is it the Original Container? Solid->ContainerCheck TripleRinse Triple Rinse with Water (Collect Rinsate as Liquid Waste) ContainerCheck->TripleRinse Yes (Empty) SolidChem Collect in Solid Chemical Waste Container ContainerCheck->SolidChem No (Bulk/Debris) GlassBin Deface Label -> Glass/Sharps Bin TripleRinse->GlassBin

Figure 1: Decision matrix for segregating N-Acetyl-D-alanine (15N) waste streams based on physical state and contamination status.

Emergency Procedures

In the event of a spill during the disposal process:

  • Small Spill (Solid):

    • Don PPE (Gloves, Lab Coat, Safety Glasses).

    • Avoid raising dust.[4][5][6][7] Use a wet paper towel to dampen and wipe up the powder.

    • Place used towels in the Solid Chemical Waste container.

    • Clean area with soap and water.[6][7]

  • Eye Contact:

    • Flush eyes immediately with water for 15 minutes.

    • N-Acetyl-D-alanine is an irritant; seek medical attention if redness persists.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor.[Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261." EPA.gov.[Link]

  • National Institutes of Health (NIH). "Waste Disposal Guide - Chemical Waste." NIH Division of Environmental Protection.[Link]

  • PubChem. "N-Acetyl-D-alanine Compound Summary." National Library of Medicine.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.